C14-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C84H173N5O7 |
|---|---|
Molecular Weight |
1365.3 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3 |
InChI Key |
OQALBVGFAKJDAR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the pKa of C14-4 ionizable lipid?
An In-depth Technical Guide to the pKa of C14-4 Ionizable Lipid for Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their charge characteristics, which are pH-dependent, are fundamental to both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells. A key parameter governing this behavior is the apparent dissociation constant (pKa). An optimal pKa allows for efficient cargo encapsulation at a low pH during formulation, a near-neutral surface charge at physiological pH to reduce toxicity and extend circulation time, and protonation within the acidic environment of the endosome to facilitate endosomal escape.[1][2]
This guide provides a detailed overview of the pKa of the this compound ionizable lipid, a novel lipid that has demonstrated high transfection efficiency in primary human T cells with low cytotoxicity.[3][4]
Quantitative Data: pKa of this compound and Other Key Ionizable Lipids
The apparent pKa is the pH at which an ionizable lipid is 50% protonated. For this compound, this value has been determined to be approximately 6.5.[5][6][7][8] This places it within the optimal range of 6 to 7 that is considered ideal for the effective delivery of RNA-based therapeutics.[9] The table below provides a comparison of the pKa of this compound with other commonly used ionizable lipids.
| Ionizable Lipid | Apparent pKa | Key Application(s) |
| This compound | 6.5 [5][6], 6.51 [7] | mRNA delivery to human T cells for CAR-T therapy[4][5][10] |
| D-Lin-MC3-DMA | 6.44[9] | siRNA delivery (Onpattro)[9] |
| SM-102 (Lipid H) | 6.68[5][9] | mRNA vaccine delivery (Moderna COVID-19 vaccine)[5][9] |
| ALC-0315 | ~6.09 (Calculated)[11] | mRNA vaccine delivery (Pfizer-BioNTech COVID-19 vaccine)[12] |
| L319 | 6.38[9] | siRNA delivery (MC3 analog)[9] |
| C12-200 | 6.96[9] | Benchmark ionizable lipid[9] |
Experimental Protocol: pKa Determination via TNS Fluorescence Titration Assay
The apparent pKa of ionizable lipids within an LNP formulation is commonly determined using a fluorescence-based titration assay with the probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[10][13] TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar, hydrophobic environments, such as the core of an LNP. The assay leverages the pH-dependent protonation of the ionizable lipid, which influences the LNP surface charge and the binding of TNS.
Methodology
-
Preparation of Buffers : A series of buffers spanning a wide pH range (e.g., pH 3 to 9) are prepared. Typically, citrate (B86180) buffers are used for the acidic range (pH 3-6), phosphate (B84403) buffers for the near-neutral range (pH 6.5-8), and Tris buffers for the alkaline range (pH 8.5-9).[14]
-
LNP Sample Preparation : The LNP formulation containing the this compound ionizable lipid is diluted in each of the prepared buffers to a constant concentration.
-
TNS Addition : A stock solution of TNS (e.g., 150 µM in DMSO) is prepared. A small volume of this stock solution is added to each of the LNP-buffer solutions.[13]
-
Fluorescence Measurement : The fluorescence intensity of each sample is measured using a fluorometer. The excitation and emission wavelengths for TNS are typically around 321 nm and 445 nm, respectively.
-
Data Analysis : The measured fluorescence intensities are plotted against the corresponding pH values. The data is then fitted to a sigmoidal curve.
-
pKa Determination : The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.[10][13][14] This inflection point on the sigmoidal curve represents the pH where half of the ionizable lipid headgroups are protonated.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for determining the apparent pKa of this compound LNPs using the TNS assay.
Logical Relationship: pH-Dependent LNP Function
Caption: Role of this compound pKa in the stages of mRNA delivery via lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (C14-494,Lipid B-4,Lipid B4) Datasheet DC Chemicals [dcchemicals.com]
- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
C14-4 Lipid: A Technical Guide to Discovery, Synthesis, and Application in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of nucleic acid therapeutics has been significantly advanced by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly potent platform for messenger RNA (mRNA) delivery. A critical component of these LNPs is the ionizable lipid, which is paramount for encapsulating the mRNA payload and facilitating its release into the cytoplasm. This technical guide provides an in-depth overview of C14-4, a novel ionizable lipid that has demonstrated exceptional efficacy for mRNA delivery, particularly to challenging cell types like primary human T cells. We will detail its discovery, chemical synthesis, formulation into LNPs, and the experimental protocols for its characterization and application, with a focus on its use in engineering Chimeric Antigen Receptor (CAR) T cells.
Discovery of this compound: A Lead Candidate for T Cell Engineering
This compound was identified as a top-performing ionizable lipid from a rationally designed library of 24 unique lipid structures. The screening process, detailed by Billingsley et al. in 2020, aimed to identify lipids capable of delivering mRNA to Jurkat cells, an immortalized T cell line, with high efficiency and low cytotoxicity.[1][2][3] In this screen, this compound consistently outperformed other lipid candidates and standard transfection reagents like lipofectamine.[2][4] Its selection was based on its ability to induce potent protein expression from a delivered luciferase mRNA payload while maintaining high cell viability, a critical factor for sensitive primary T cells used in cell therapies.[2][5] This discovery positioned this compound as a promising candidate for non-viral, transient CAR T cell engineering, offering a potentially safer alternative to traditional viral vectors which carry risks of permanent genomic integration.[2][3]
Synthesis of this compound Lipid
The this compound ionizable lipid, also referred to as C14-494, is synthesized via a straightforward and efficient SN2 reaction.[6] The synthesis involves the reaction of a specific polyamine core, designated "494", with an excess of a 14-carbon alkyl epoxide (1,2-epoxytetradecane).[6] The nucleophilic amine groups of the core structure attack and open the epoxide ring of the lipid tails, forming stable carbon-nitrogen bonds and resulting in the final multi-tailed lipid structure. The identity and purity of the final this compound product are typically confirmed using liquid chromatography-mass spectrometry (LC-MS).[6]
Lipid Nanoparticle (LNP) Formulation and Characteristics
This compound is formulated into LNPs alongside helper lipids to create a stable and effective delivery vehicle. The formulation process involves the rapid mixing of an ethanolic lipid phase with an acidic aqueous phase containing the mRNA cargo, typically using a microfluidic device.[4][7] The acidic buffer (e.g., sodium acetate, pH 4.0) ensures that the tertiary amines of the this compound lipid are protonated, facilitating electrostatic complexation with the negatively charged mRNA backbone and driving encapsulation.[8]
LNP Composition
Several molar ratios for this compound based LNPs have been optimized for different applications. The initial screen identified a potent formulation, while subsequent optimization using an orthogonal design of experiments yielded the "B10" formulation with a threefold increase in mRNA delivery.[7][9]
| Formulation | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG2000 (mol%) | Reference |
| Standard (S2) | 35 | 16 | 46.5 | 2.5 | [8][9] |
| Optimized (B10) | 40 | 30 | 25 | 2.5 | [9] |
Physicochemical Properties
The resulting LNPs are characterized by their size, polydispersity index (PDI), and surface charge properties (zeta potential and pKa). These attributes are critical for in vivo stability, cellular uptake, and endosomal escape.
| Property | Value | Significance | Reference |
| Diameter | ~70 - 80 nm | Optimal for cellular uptake via endocytosis. | [7] |
| Polydispersity Index (PDI) | ~0.18 - 0.20 | Indicates a uniform and narrow particle size distribution. | [7] |
| pKa | ~6.5 | Allows for efficient mRNA encapsulation at acidic pH and facilitates endosomal escape in the acidic endosome. | [8][10] |
| Encapsulation Efficiency | >90% | High payload retention, minimizing loss of therapeutic cargo. | [7] |
Cellular Mechanism of Action
The efficacy of this compound LNPs stems from their ability to efficiently deliver their mRNA cargo into the cell cytoplasm where it can be translated into protein.
-
Endocytosis: LNPs are taken up by cells through receptor-mediated endocytosis.[8]
-
Protonation: Inside the endosome, the lower pH environment causes the tertiary amine headgroup of the this compound lipid to become protonated, shifting the LNP's overall charge to positive.[8]
-
Endosomal Escape: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the LNP's contents into the cytoplasm.[8][11]
-
mRNA Translation: Once in the cytoplasm, the mRNA is released and translated by the cell's ribosomal machinery to produce the desired protein.
This mechanism has proven highly effective in primary human T cells, where this compound LNPs induced CAR expression at levels equivalent to electroporation but with significantly higher cell viability (~76% for LNPs vs. lower for electroporation).[2]
Key Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of this compound LNPs. Below are methodologies for LNP formulation, characterization, and in vitro functional assessment.
LNP Formulation via Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
-
Phase Preparation:
-
Ethanolic Phase: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol. Combine the appropriate volumes of each stock solution to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).
-
Aqueous Phase: Dilute the mRNA cargo to a working concentration (e.g., 0.2 mg/mL) in an RNase-free acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[8]
-
-
Microfluidic Mixing:
-
Load the ethanolic and aqueous phases into separate syringes.
-
Set up the microfluidic mixing system with a flow rate ratio of 3:1 (aqueous:ethanolic) and a total flow rate between 10-25 mL/min.[8]
-
Initiate pumping to mix the two phases, leading to LNP self-assembly.
-
-
Purification and Storage:
-
Collect the resulting LNP solution.
-
Dialyze the solution overnight against 1,000 volumes of sterile PBS (pH 7.4) at 4°C using appropriate molecular weight cut-off tubing (e.g., 30 kDa) to remove ethanol and unencapsulated material.[8]
-
Sterile filter the final LNP solution through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[8]
-
mRNA Encapsulation Efficiency (RiboGreen Assay)
This assay quantifies the percentage of mRNA successfully encapsulated within the LNPs.
-
Prepare Reagents:
-
TE Buffer: Prepare a 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Detergent Solution: Prepare a 2% Triton X-100 solution in TE buffer.
-
RiboGreen Reagent: Dilute the Quant-iT RiboGreen reagent 1:100 in TE buffer immediately before use. Protect from light.
-
-
Standard Curve: Prepare a standard curve of your specific mRNA (e.g., from 2 µg/mL to 0 µg/mL) in TE buffer.
-
Sample Preparation (in a 96-well black plate):
-
For each LNP sample, prepare two sets of wells in duplicate.
-
Set 1 (Free mRNA): Add 50 µL of diluted LNP sample to the well, then add 50 µL of TE buffer.
-
Set 2 (Total mRNA): Add 50 µL of diluted LNP sample to the well, then add 50 µL of 2% Triton X-100 solution to lyse the LNPs.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in the Triton X-100 wells.
-
Measurement: Add 100 µL of the diluted RiboGreen reagent to all standard and sample wells. Read fluorescence on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculation:
-
Determine the concentration of free mRNA (Set 1) and total mRNA (Set 2) from the standard curve.
-
Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100
-
Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Cell Plating: Seed cells (e.g., Jurkat or primary T cells) in a 96-well opaque-walled plate at a desired density (e.g., 10,000 cells/well in 100 µL of culture medium).
-
Treatment: Add various concentrations of this compound LNPs to the wells. Include untreated cells as a negative control (100% viability) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for ~30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence on a plate reader.
-
Calculation:
-
Subtract the background luminescence (media-only wells) from all sample wells.
-
Cell Viability (%) = ( Luminescence of Treated Sample / Luminescence of Untreated Control ) * 100
-
Conclusion
The this compound ionizable lipid represents a significant advancement in the non-viral delivery of mRNA. Its discovery through a systematic library screening approach highlights the power of rational design in developing next-generation drug delivery systems. Characterized by its high transfection efficiency and low cytotoxicity, especially in primary T cells, this compound has become a valuable tool for applications such as CAR T cell therapy. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to leverage this potent lipid for their own therapeutic and research applications, paving the way for safer and more effective cell and gene therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound (C14-494,Lipid B-4,Lipid B4) Datasheet DC Chemicals [dcchemicals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. In Vivo Engineered CAR-T Cell Therapy: Lessons Built from COVID-19 mRNA Vaccines | MDPI [mdpi.com]
An In-depth Technical Guide to C14-4: An Ionizable Cationic Lipid for Advanced mRNA Delivery
This technical guide provides a comprehensive overview of the ionizable cationic lipid C14-4, designed for researchers, scientists, and professionals in drug development. It covers its chemical properties, applications in lipid nanoparticle (LNP) mediated mRNA delivery, and detailed experimental protocols.
Core Compound Information
This compound is a novel, ionizable cationic lipid recognized for its high efficiency in transfecting T-cells with minimal cytotoxicity.[1][2] Its primary application lies in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA), particularly in the context of Chimeric Antigen Receptor (CAR)-T cell therapy.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2639634-80-1 | [1][4][5][6][7] |
| Molecular Formula | C₈₄H₁₇₃N₅O₇ | [1][4][5][6][7] |
| Molecular Weight | 1365.3 g/mol | [1][4][5][7] |
| Formal Name | 1,1'-[[2-[2-[4-[2-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethoxy]ethyl]imino]bis-2-tetradecanol | [4][5][7] |
| Synonyms | C14-494, Lipid B4 | [1][4][5] |
| pKa | 6.5 | [4][5][6] |
| Purity | >95% (mixture of isomers) | [4][5][7] |
| Solubility | Ethanol (B145695): 10 mg/ml | [4][5] |
| Storage | -20°C | [1][6][8] |
Applications in mRNA Delivery
This compound is a key component in the formation of LNPs for encapsulating and delivering mRNA to cells, particularly primary human T cells and Jurkat cells.[3][8][9] LNPs formulated with this compound have been shown to induce protein expression from delivered mRNA at levels comparable to electroporation, but with significantly lower cytotoxicity.[3][5][6] This makes it a promising vehicle for ex vivo T cell engineering in CAR-T therapy.[3]
Studies have demonstrated the successful delivery of luciferase mRNA and CAR mRNA using this compound LNPs.[1][3] The efficiency of these LNPs can be optimized by adjusting the molar ratios of their components.
Table 2: Optimized this compound LNP Formulations for mRNA Delivery
| Formulation | This compound (molar %) | DOPE (molar %) | Cholesterol (molar %) | PEG (molar %) | Application Note | Reference |
| Initial Optimal | 35% | 16% | 46.5% | 2.5% | Enhanced luciferase mRNA delivery to Jurkat cells. | [1][2] |
| B10 Formulation | 40% | 30% | 25% | 2.5% | Screened as the optimal performing formulation with threefold higher luciferase expression than the initial formulation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols involving this compound.
The synthesis of this compound is achieved through Michael addition chemistry.[10]
-
A polyamine core is reacted with an excess of epoxide-terminated C14 alkyl chains (epoxytetradecane).
-
This reaction is conducted for 48 hours at 80°C with gentle stirring.
-
The resulting product is dried using a Rotovap.
-
The final ionizable lipid is resuspended in ethanol for use in LNP formulations.[10]
LNPs are typically formulated using microfluidic mixing.[10][11]
-
Ethanol Phase Preparation: An ethanolic lipid mixture is prepared by dissolving this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in ethanol at specific molar ratios.[12][13] All stock solutions should be brought to room temperature, with gentle heating to 37°C if necessary to ensure complete dissolution.[11]
-
Aqueous Phase Preparation: The mRNA cargo is diluted in an aqueous buffer, typically 10 mM citric acid (pH 4.0) or 50 mM sodium acetate (B1210297) (pH 4.0), to a concentration of approximately 0.2 mg/ml.[11][13]
-
Microfluidic Mixing: The ethanol and aqueous phases are mixed using a microfluidic device. A common flow rate ratio is 3:1 (aqueous:ethanolic), with total flow rates ranging from 10 to 25 ml/min.[11]
-
Purification: The formulated LNPs are then dialyzed in a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.[11]
Primary human T cells require activation for efficient transfection.[9][14]
-
T Cell Activation: Primary T cells are activated using anti-CD3 (plate-bound) and anti-CD28 (soluble) antibodies for 3 to 6 days. Optimal protein expression has been observed with a 3-day activation period.[9]
-
LNP Treatment: Activated T cells are seeded in 96-well plates. This compound LNPs encapsulating the mRNA of interest are diluted in complete media and added to the cells.
-
Incubation: The cells are incubated with the LNPs for a specified period, typically 24 to 72 hours. Optimal expression in primary T cells has been noted after a 48-hour treatment.[9]
-
Analysis: Protein expression is assessed using methods such as flow cytometry (for fluorescent proteins like eGFP) or luminescence assays (for luciferase).[3][9] Cell viability is typically monitored using DAPI staining or other cytotoxicity assays.[9]
Table 3: LNP Characterization Data
| LNP Formulation | Diameter (nm) | mRNA Concentration (ng/µL) | Reference |
| Crude this compound LNP | ~70.17 | ~35.6 | [3] |
| Purified this compound LNP | ~65.19 | ~29.8 | [3] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involving this compound LNPs.
Conclusion
This compound stands out as a highly effective ionizable lipid for the development of non-viral mRNA delivery systems. Its ability to facilitate potent T cell transfection with low associated cytotoxicity addresses a critical challenge in the manufacturing of CAR-T cell therapies. The detailed protocols and optimized formulations presented in this guide offer a solid foundation for researchers aiming to leverage this technology for therapeutic applications. Further research, potentially utilizing orthogonal design of experiments, can continue to refine LNP formulations for even greater efficacy and cell-type specificity.[12]
References
- 1. This compound (C14-494,Lipid B-4,Lipid B4) Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
The Pivotal Role of C14-4 in Lipid Nanoparticle-Mediated mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been largely propelled by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the frontrunners, and the choice of ionizable lipid is paramount to their success. This technical guide delves into the core functionalities of C14-4, a novel ionizable lipid that has demonstrated exceptional promise in the formation of LNPs for potent mRNA delivery, particularly to challenging cell types like T lymphocytes. This document provides a comprehensive overview of this compound's role in LNP formation, detailed experimental protocols, and a summary of its performance characteristics.
This compound: An Ionizable Lipid Engineered for High-Efficiency Transfection
This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs to deliver nucleic acid payloads such as mRNA.[1][2] Its chemical structure is optimized to facilitate efficient encapsulation of mRNA during nanoparticle formation and to promote its release into the cytoplasm following cellular uptake. A key feature of this compound is its pKa of 6.5, which allows it to be positively charged in the acidic environment of the endosome, a critical step for endosomal escape.[2] This pH-sensitive charge is instrumental in its mechanism of action, leading to high transfection efficiency with minimal cytotoxicity, a significant advantage over traditional methods like electroporation.[1]
The primary application of this compound-formulated LNPs has been in the ex vivo engineering of T cells for chimeric antigen receptor (CAR)-T cell therapy.[1] Studies have shown that this compound LNPs can deliver CAR-encoding mRNA to primary human T cells, resulting in CAR expression levels comparable to electroporation but with substantially lower cell toxicity.[1]
Quantitative Data on this compound Lipid Nanoparticle Performance
The physicochemical properties of LNPs are critical determinants of their in vivo performance. LNPs formulated with this compound consistently exhibit characteristics favorable for effective mRNA delivery. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Type | Notes | Reference(s) |
| Particle Size (Diameter) | < 100 nm | Jurkat, Primary Human T cells | Indicates a particle size suitable for cellular uptake. | [3] |
| Polydispersity Index (PDI) | Low (< 0.2) | Jurkat, Primary Human T cells | A low PDI signifies a narrow and uniform particle size distribution, which is crucial for reproducibility. | [3] |
| mRNA Encapsulation Efficiency | Good | Not specified | High encapsulation efficiency ensures a maximal therapeutic payload is delivered. | [3] |
| Transfection Efficiency | Dose-dependent increase in protein expression | Jurkat, Primary Human T cells | Maximal transfection efficiency observed around 48 hours post-transfection. | [3][4] |
| Cytotoxicity | Minimal, high cell viability maintained | Jurkat, Primary Human T cells | This compound LNPs demonstrate significantly lower cytotoxicity compared to electroporation. | [1][3] |
Experimental Protocols for this compound LNP Formation and T-Cell Transfection
The following protocols provide a detailed methodology for the preparation of this compound LNPs and their application in T-cell transfection.
Preparation of this compound Lipid Nanoparticles
This protocol details the formation of this compound LNPs using microfluidic mixing, a reproducible and scalable method.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG(2000))
-
mRNA (e.g., encoding a fluorescent protein or a CAR)
-
Ethanol (B145695) (absolute, RNase-free)
-
50 mM Sodium Acetate (B1210297) buffer (pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and pump system
Procedure:
-
Preparation of the Organic Phase (Lipid Mixture):
-
Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG(2000)).[3]
-
The final lipid mixture should be clear and fully dissolved. Gentle warming to 37°C with vortexing may be necessary.
-
-
Preparation of the Aqueous Phase (mRNA Solution):
-
Dilute the mRNA cargo to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[3]
-
-
Microfluidic Mixing for LNP Formation:
-
Set up the microfluidic mixing system.
-
Load the organic phase and the aqueous phase into separate syringes.
-
Pump the two phases through the microfluidic chip at a total flow rate of 10 mL/min and a flow rate ratio of 3:1 (Aqueous:Organic).[3]
-
The rapid mixing of the two phases induces the self-assembly of the lipids around the mRNA, forming the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[3] This step is crucial for neutralizing the surface charge of the LNPs and preparing them for biological applications.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent RNA-binding dye (e.g., RiboGreen assay).
-
Transfection of Jurkat and Primary Human T Cells
This protocol outlines the procedure for delivering mRNA to T cells using the prepared this compound LNPs.
Materials:
-
Jurkat cells or primary human T cells
-
Complete RPMI medium
-
This compound LNPs encapsulating the mRNA of interest
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed Jurkat or activated primary human T cells at a density of 100,000 cells per well in a 96-well plate.[3]
-
-
LNP Treatment:
-
Dilute the this compound LNP stock solution in complete RPMI medium to achieve the desired final mRNA concentrations (e.g., 125, 250, or 500 ng/mL).[3]
-
Add the diluted LNP solution to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours.[3]
-
-
Analysis of Transfection Efficiency:
-
After the incubation period, harvest the cells.
-
If using mRNA encoding a fluorescent protein, analyze the protein expression levels using flow cytometry.
-
Cell viability can be assessed concurrently using a viability dye (e.g., DAPI).[3]
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Experimental Workflow for this compound LNP Preparation and T-Cell Transfection
Caption: Workflow for this compound LNP synthesis and T-cell transfection.
Mechanism of this compound LNP-Mediated mRNA Delivery
Caption: Proposed mechanism of this compound LNP endosomal escape and mRNA delivery.
Conclusion
The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery. Its ability to facilitate the formation of stable, uniformly sized lipid nanoparticles with high mRNA encapsulation efficiency makes it a robust tool for therapeutic development. The pH-responsive nature of this compound is key to its success, enabling efficient endosomal escape and subsequent protein expression with minimal cytotoxicity. This is particularly impactful for sensitive applications such as CAR-T cell engineering. The detailed protocols and compiled data within this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their LNP formulations and advance the development of next-generation mRNA-based therapies.
References
The Advent of C14-4: A Paradigm Shift in Non-Viral Gene Delivery to T-Cells
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of gene therapy is undergoing a rapid transformation, with a pressing need for safe and efficient delivery vectors. While viral vectors have historically dominated the field, their inherent immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, lipid nanoparticles (LNPs) have emerged as a clinically advanced and versatile platform. This guide delves into the core advantages of a particularly potent ionizable cationic lipid, C14-4, for the delivery of genetic payloads, with a special focus on challenging-to-transfect primary human T-cells.
Superior Transfection Efficiency with Minimal Cytotoxicity
A primary challenge in T-cell engineering is the inherent resistance of these primary immune cells to the introduction of foreign genetic material. Traditional methods like electroporation often result in significant cell death, compromising the viability of the final cell product. This compound based LNPs offer a compelling solution, demonstrating remarkably high transfection efficiency while maintaining excellent cell viability.[1][2][3]
Studies have shown that LNPs formulated with this compound can achieve levels of chimeric antigen receptor (CAR) expression in primary human T-cells comparable to those achieved with electroporation, but with substantially reduced cytotoxicity.[3][4][5][6] This combination of high efficiency and low toxicity is a critical advantage for the development of safer and more effective cell-based therapies. In Jurkat cells, an immortalized T-cell line, this compound LNPs have demonstrated potent, dose-dependent mRNA delivery with minimal impact on cell viability.[3]
The Power of Ionizable Lipids: Mechanism of Action
The efficacy of this compound lies in its chemical structure as an ionizable cationic lipid.[4][5][6] At a physiological pH of 7.4, this compound is near-neutral, which facilitates the stable encapsulation of negatively charged nucleic acids (mRNA, siRNA, etc.) during LNP formulation.[7] This near-neutral charge also minimizes non-specific interactions with cell membranes, reducing cytotoxicity.
Upon cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome.[7] this compound has a pKa of 6.5, meaning it becomes protonated and positively charged in this acidic milieu.[4][5][6] This charge switch is hypothesized to promote the disruption of the endosomal membrane, facilitating the release of the genetic payload into the cytoplasm where it can be translated into the desired protein.
Mechanism of this compound LNP-mediated mRNA delivery.
Quantitative Performance Data
The performance of this compound LNPs has been quantified in several studies. Key parameters include particle size, polydispersity index (PDI), and transfection efficiency. Smaller particle sizes (typically below 100 nm) and a low PDI are desirable for efficient cellular uptake and biodistribution.
| Parameter | Jurkat Cells | Primary Human T-cells | Reference |
| Transfection Efficiency | Dose-dependent, significantly higher than Lipofectamine | Equivalent to electroporation for CAR expression | [3] |
| Cytotoxicity | Minimal, no significant difference from untreated cells | Significantly lower than electroporation | [2][3] |
| LNP Diameter (Z-average) | 70.17 nm | < 100 nm | [1][3] |
| Polydispersity Index (PDI) | < 0.3 | Low | [1][3] |
| Optimal mRNA Dose | 30 ng | 125-500 ng/ml | [1][3] |
| Optimal Incubation Time | 48 hours for maximal expression | 48 hours for maximal expression | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for the formulation of this compound LNPs and their application in T-cell transfection.
This compound LNP Formulation
Materials:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr) or standard laboratory pipettes for hand mixing.
-
Dialysis tubing or cassette (e.g., 10K MWCO).
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement.
Procedure (Microfluidic Mixing):
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to desired stock concentrations.
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio. A commonly used ratio is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[1]
-
Prepare Aqueous mRNA Solution: Dissolve the mRNA payload in the aqueous buffer at the desired concentration (e.g., 200 μg/ml).[1]
-
Microfluidic Mixing: Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes and connect them to the microfluidic device. Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate as per the manufacturer's instructions (e.g., 10 ml/min).[1][7]
-
Dialysis: Collect the resulting LNP solution and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[1]
-
Characterization: Determine the LNP size and PDI using DLS. Quantify mRNA encapsulation efficiency.
-
Storage: Store the purified LNPs at 4°C until use.[1]
Experimental workflow for this compound LNP formulation.
T-Cell Transfection
Materials:
-
Primary human T-cells or Jurkat cells
-
Complete cell culture medium
-
This compound LNPs encapsulating the mRNA of interest (e.g., eGFP-mRNA, CAR-mRNA)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for cell staining (e.g., anti-CD3) and viability dye (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed the T-cells (e.g., 100,000 cells per well) in a 96-well plate in complete culture medium. For primary T-cells, activation (e.g., with anti-CD3/CD28 beads) for a period (e.g., three days) prior to transfection is often required for optimal results.[1]
-
LNP Treatment: Dilute the this compound LNPs to the desired final mRNA concentration (e.g., 125, 250, or 500 ng/ml) in complete media and add to the cells.[1]
-
Incubation: Incubate the cells with the LNPs for 24, 48, or 72 hours at 37°C and 5% CO2.[1]
-
Analysis by Flow Cytometry:
-
Harvest the cells.
-
Stain with appropriate antibodies (e.g., anti-CD3 for T-cell identification) and a viability dye.
-
Analyze the cells using a flow cytometer to determine the percentage of transfected cells (e.g., GFP positive) and cell viability.[1]
-
In Vivo Potential and Future Directions
While much of the detailed data for this compound focuses on ex vivo T-cell engineering, its properties suggest significant potential for in vivo applications. Research has indicated that this compound LNPs exhibit a delivery bias towards the spleen over the liver, an advantageous characteristic for targeting immune cells.[8] Furthermore, LNPs containing this compound have been used for in vivo mRNA delivery in mice, with accumulation observed in the uterus, lungs, and small intestine depending on the administration route.[6] The ability to achieve transient protein expression through mRNA delivery opens up possibilities for safer therapeutic interventions compared to permanent genetic modifications.[3]
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
C14-4: A Technical Guide to Solubility, Stability, and Formulation of an Ionizable Lipid for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core characteristics of C14-4, an ionizable lipid integral to the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This compound has demonstrated high transfection efficiency, particularly in challenging cell types like primary human T cells, with minimal cytotoxicity, making it a significant component in the advancement of mRNA-based therapeutics and vaccines, including CAR T-cell engineering.[1][2][3] This document details the available data on its solubility and stability, alongside comprehensive experimental protocols for its formulation and analysis.
Core Properties of this compound
This compound is an ionizable cationic lipid with a pKa of approximately 6.5.[4][5] This property is crucial for its function; at an acidic pH during formulation, the lipid is cationic, facilitating the encapsulation of negatively charged mRNA.[6] Upon entering the physiological environment (pH ~7.4), it becomes near-neutral, and once inside the acidic environment of the endosome, it becomes protonated again, which is believed to aid in the endosomal escape and release of the mRNA payload into the cytoplasm.[6][7]
Solubility Characteristics
The solubility of this compound is a critical parameter for its handling and formulation into lipid nanoparticles. Based on available data, its solubility in common organic solvents is summarized below.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (73.24 mM) | Requires sonication; hygroscopic DMSO can impact solubility. |
| Ethanol (B145695) | 10 mg/mL | A common solvent for LNP formulation. |
| Table 1: Solubility of this compound in Organic Solvents.[1][5][8] |
Stability and Storage
The stability of this compound, both as a standalone material and within a formulated LNP, is vital for ensuring the efficacy and shelf-life of mRNA therapeutics.
| Condition | Duration | Recommendations |
| Stock Solution | ||
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| LNP Formulation | ||
| 4°C | 1 week | For short-term storage of formulated LNPs. |
| -80°C | Extended | Requires a cryoprotectant (e.g., 8-12% sucrose). |
| Table 2: Recommended Storage Conditions for this compound and LNP Formulations.[2] |
Lipid Nanoparticle Formulation with this compound
This compound is a key component in multi-lipid nanoparticle formulations. A common formulation involves combining this compound with a helper lipid (like DOPE), cholesterol, and a PEGylated lipid.[3][9][10]
| Component | Molar Ratio (%) | Purpose |
| This compound (Ionizable Lipid) | 35 - 40 | Encapsulates mRNA and facilitates endosomal escape. |
| DOPE (Helper Lipid) | 16 - 30 | Aids in the formation of non-bilayer structures, promoting endosomal escape. |
| Cholesterol | 25 - 46.5 | Stabilizes the LNP structure and modulates membrane fluidity. |
| PEG-lipid | 2.5 | Forms a hydrophilic layer on the LNP surface, increasing circulation time and stability. |
| Table 3: Example Molar Ratios for this compound LNP Formulations.[3][9] |
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound ionizable lipid is achieved through Michael addition chemistry.[9][10]
Materials:
-
Polyamine core (e.g., from Enamine Inc.)
-
Epoxide-terminated C14 alkyl chains (epoxytetradecane, e.g., from Sigma Aldrich)
-
Ethanol
-
Rotary evaporator
Procedure:
-
React the polyamine core with an excess of epoxide-terminated C14 alkyl chains.
-
Maintain the reaction at 80°C for 48 hours with gentle stirring.
-
Dry the resulting product using a rotary evaporator.
-
Resuspend the dried product in ethanol to obtain the this compound lipid solution for LNP formulation.[9][10]
Formulation of this compound Lipid Nanoparticles (Microfluidic Mixing)
This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and reproducible method.
Materials:
-
This compound in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG) in ethanol
-
mRNA in 10 mM citric acid buffer (pH 3.0-4.0)
-
Microfluidic mixing device and pump system
-
Dialysis tubing (e.g., 30 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Prepare the Aqueous-mRNA Phase:
-
Dissolve the mRNA in 10 mM citric acid buffer (pH 3.0-4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the aqueous-mRNA phase into separate syringes.
-
Pump the two phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Neutralization and Dialysis:
-
Immediately dilute the collected LNP solution with a neutral buffer like PBS (pH 7.4) to minimize lipid degradation at low pH.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated components.
-
-
Concentration and Storage:
-
If necessary, concentrate the LNPs using centrifugal filters.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.
-
Stability Assessment of Ionizable Lipids and LNPs
A comprehensive stability assessment is crucial. This can involve monitoring the chemical integrity of the lipid and the physical characteristics of the LNP over time.
1. Chemical Stability of this compound (and other lipids) via LC-MS:
-
Objective: To quantify the amount of intact lipid and detect any degradation products.
-
Method: A robust liquid chromatography-mass spectrometry (LC-MS) method can be developed.
-
Sample Preparation: Dissolve the lipid in a suitable solvent. For LNPs, a dissociation step using a solvent like an ethanol/formamide mixture may be needed.[11]
-
Chromatography: Use a suitable column (e.g., C18) and a gradient elution with mobile phases containing a weak acid and organic solvent to achieve good separation.
-
Detection: A high-resolution mass spectrometer can identify and quantify the parent lipid and potential degradation products.
-
-
Analysis: Monitor the percentage of intact lipid over time at different storage conditions (e.g., -80°C, -20°C, 4°C, 25°C).[11]
2. Physical Stability of LNPs:
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Analysis: Monitor changes in the mean particle size and PDI over time. An increase in these values may indicate aggregation.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Analysis: Measure the surface charge of the LNPs. Changes in zeta potential can indicate alterations in the LNP surface properties.
-
-
Encapsulation Efficiency:
-
Method: A fluorescent dye-based assay (e.g., RiboGreen assay) is commonly used to quantify the amount of encapsulated mRNA.
-
Analysis: Determine the percentage of mRNA that remains encapsulated within the LNPs over time.
-
3. pKa Determination using TNS Assay:
-
Objective: To determine the apparent pKa of the ionizable lipid within the LNP, which is indicative of its pH-responsiveness.
-
Method: The 6-(p-toluidinyl)naphthalene-2-sulfonic acid (TNS) assay is a common method. TNS fluorescence increases upon binding to the hydrophobic cores of the LNPs, which is dependent on the protonation state of the ionizable lipid.
-
Procedure:
-
Prepare a series of buffers with a range of pH values.
-
Add the LNP suspension and TNS to each buffer.
-
Measure the fluorescence intensity at each pH.
-
The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.
-
Visualizing Workflows and Pathways
LNP Formulation and mRNA Delivery Workflow
Caption: Workflow for this compound LNP formulation and cellular delivery of mRNA.
This compound Ionization and Endosomal Escape Mechanism
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Experimental Approaches to Investigate Lipid Nanoparticles as Drug and Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Foundational research papers on C14-4 lipid nanoparticles.
An In-depth Technical Guide to Foundational Research on C14-4 Lipid Nanoparticles
Introduction
This compound is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2] Notably, this compound based LNPs have shown high transfection efficiency in primary human T cells, a cell type notoriously difficult to transfect, with minimal cytotoxicity.[1][3][4] This makes them a compelling vehicle for applications such as chimeric antigen receptor (CAR) T-cell therapy.[1][5] The ionizable nature of this compound, with a pKa of approximately 6.5, is central to its efficacy.[5][6] At an acidic pH during formulation, the lipid is cationic, facilitating the encapsulation of negatively charged mRNA.[7] Upon entering the acidic environment of the endosome post-cellular uptake, it regains a positive charge, which is believed to promote endosomal escape and the release of the mRNA payload into the cytoplasm.[6][7]
Core Components and Formulation
This compound LNPs are typically composed of four key lipid components, each serving a distinct function in the nanoparticle's structure and delivery mechanism.[7]
Table 1: Core Components of this compound Lipid Nanoparticles
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | This compound | 35 | Facilitates mRNA encapsulation and endosomal escape.[6][7] |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | Contributes to the formation of the lipid bilayer and aids in endosomal escape.[7][8] |
| Structural Lipid | Cholesterol | 46.5 | Provides stability to the nanoparticle structure and facilitates membrane fusion.[7][9] |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 2.5 | Prevents aggregation and enhances stability in circulation.[7][9] |
Note: The molar ratios presented are based on an optimal formulation identified in foundational studies.[2]
Physicochemical Properties
The physical and chemical characteristics of this compound LNPs are critical to their function as delivery vehicles. These properties are typically characterized using techniques such as dynamic light scattering (DLS).
Table 2: Physicochemical Characteristics of this compound LNPs
| Parameter | Typical Value | Significance |
| Particle Size (Z-average diameter) | 50 - 100 nm | Influences cellular uptake and biodistribution.[1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution.[1] |
| mRNA Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNPs.[4] |
| pKa | ~6.5 | The pH at which the ionizable lipid is 50% protonated, crucial for endosomal escape.[5][6] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
A common method for producing this compound LNPs is through microfluidic mixing, which allows for precise control over particle formation.[4]
1. Preparation of Solutions:
-
Ethanolic Lipid Mixture: The four lipid components (this compound, DOPE, cholesterol, and DMG-PEG2000) are dissolved in absolute ethanol (B145695) to create a stock solution.[6] For a typical formulation, the molar ratio is 35:16:46.5:2.5.[2]
-
Aqueous mRNA Solution: The mRNA cargo is diluted in an acidic buffer, such as 50 mM sodium acetate (B1210297) (pH 4.0), to a concentration of approximately 0.2 mg/mL.[6]
2. Microfluidic Mixing:
-
The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes.
-
The solutions are then pumped through a microfluidic mixing device (e.g., a herringbone micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4] The rapid mixing of the two phases leads to the self-assembly of the LNPs.
3. Purification:
-
The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove the ethanol and unencapsulated mRNA.[6] This is typically done overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30 kDa).[6]
-
The purified LNPs can be filter-sterilized using a 0.22 µm filter.[6]
Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dynamic Light Scattering (DLS) is used to determine the Z-average diameter and PDI of the formulated LNPs.[1]
2. Encapsulation Efficiency Determination:
-
A fluorescent RNA-binding dye (e.g., RiboGreen) is used to measure the amount of encapsulated mRNA.[4]
-
The fluorescence is measured in the absence and presence of a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNPs, exposing all the mRNA to the dye.[4]
-
Encapsulation efficiency is calculated as: ((Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent) * 100%.
In Vitro Transfection Protocol
1. Cell Culture:
-
Primary human T cells are cultured in appropriate media. For optimal transfection, T cells are typically activated for three days prior to LNP treatment using anti-CD3 and anti-CD28 antibodies.[4]
2. LNP Treatment:
-
The purified this compound LNPs encapsulating the mRNA of interest (e.g., encoding a fluorescent protein like eGFP or a CAR) are diluted in complete cell culture media.
-
The LNP solution is added to the activated T cells at a specific mRNA concentration (e.g., 125-500 ng/mL).[4]
3. Assessment of Transfection:
-
After a desired incubation period (e.g., 48 hours), the expression of the delivered mRNA is assessed.[4]
-
For fluorescent reporter proteins, this can be quantified using flow cytometry.[6]
-
Cell viability is also assessed to determine any cytotoxic effects of the LNP treatment.[1]
Visualizations
Experimental Workflow for this compound LNP Formulation and In Vitro Testing
Caption: Workflow for this compound LNP synthesis, purification, characterization, and in vitro T-cell transfection.
Proposed Mechanism of this compound LNP-mediated mRNA Delivery
Caption: Proposed mechanism for this compound LNP cellular uptake and endosomal escape for mRNA delivery.
Conclusion
Foundational research has established this compound lipid nanoparticles as a highly effective platform for mRNA delivery, particularly to challenging cell types like primary human T cells.[1][4] The rational design of the four-component lipid system, centered around the ionizable lipid this compound, enables efficient mRNA encapsulation, cellular uptake, and endosomal escape, leading to robust protein expression with low associated cytotoxicity.[1][3] The detailed protocols and characterization data provide a solid framework for researchers and drug development professionals to leverage this compound LNPs for a variety of therapeutic applications, most notably in the rapidly advancing field of CAR T-cell immunotherapy.[10] Further research, including in vivo studies, has also highlighted the potential for this compound LNPs to achieve extrahepatic tropism, suggesting broader applications for in vivo cell engineering.[9]
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. m.youtube.com [m.youtube.com]
C14-4 for Non-Viral Gene Delivery: A Technical Guide
An In-depth Examination of a Potent Ionizable Lipid for mRNA and siRNA Delivery to T Cells and Other Target Tissues
Introduction
In the rapidly evolving landscape of gene therapy, the development of safe and effective non-viral vectors is paramount. Among the most promising of these are lipid nanoparticles (LNPs), which have gained significant attention for their ability to encapsulate and deliver nucleic acid payloads to target cells. Central to the success of these LNPs is the choice of ionizable lipid, a component that plays a critical role in nucleic acid encapsulation, particle stability, and endosomal escape. C14-4 has emerged as a highly effective ionizable lipid, particularly for the delivery of messenger RNA (mRNA) to traditionally hard-to-transfect cells such as primary human T cells.[1][2][3] This technical guide provides a comprehensive overview of this compound in the context of non-viral gene delivery, aimed at researchers, scientists, and drug development professionals. We will delve into the core principles of this compound based LNP technology, present quantitative data, detail experimental protocols, and visualize key pathways and workflows.
Core Concepts: The Role and Mechanism of this compound
This compound is an ionizable cationic lipid that is a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] Its structure is designed to be near-neutral at physiological pH, which minimizes non-specific interactions and toxicity in circulation. However, upon endocytosis into the target cell, the acidic environment of the endosome protonates the amine head group of this compound. This change in charge is crucial for the subsequent steps of the delivery process.
The proposed mechanism of action for this compound mediated gene delivery can be summarized as follows:
-
Encapsulation: During LNP formulation at an acidic pH, the this compound lipid is positively charged, facilitating the electrostatic interaction and encapsulation of negatively charged nucleic acids like mRNA and siRNA.
-
Cellular Uptake: LNPs are taken up by cells through endocytosis.
-
Endosomal Escape: The acidic environment of the late endosome (pH ~5.0-6.0) protonates this compound, which has a pKa of approximately 6.5.[4] This protonation leads to the formation of ion pairs with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the LNP to release its nucleic acid payload into the cytoplasm. This is a critical step, as it prevents the degradation of the nucleic acid in the lysosome.
-
Translation/Gene Silencing: Once in the cytoplasm, mRNA can be translated by the cellular machinery to produce the desired protein. In the case of siRNA, it can engage with the RNA-induced silencing complex (RISC) to mediate the knockdown of a target gene.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound based LNPs from various studies.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Method of Measurement | Reference(s) |
| Hydrodynamic Diameter (Z-average) | 70 - 100 nm | Dynamic Light Scattering (DLS) | [2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |
| pKa | ~6.5 | TNS Assay | [4] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [5] |
| siRNA Encapsulation Efficiency | ~100% | RiboGreen Assay | [6] |
Table 2: In Vitro Efficacy of this compound LNPs for mRNA Delivery
| Cell Type | Payload | Transfection Efficiency | Key Findings | Reference(s) |
| Jurkat cells | Luciferase mRNA | Dose-dependent increase in luciferase expression. Optimal dose of 30 ng mRNA. | Significantly higher expression compared to other LNP formulations and lipofectamine. | [2] |
| Primary Human T cells | eGFP mRNA | High percentage of eGFP positive cells. | Maximal transfection efficiency at ~48 hours. High cell viability maintained. | [5] |
| Primary Human T cells | CD19 CAR mRNA | CAR expression levels equivalent to electroporation. | Substantially reduced cytotoxicity compared to electroporation. | [2] |
Table 3: In Vivo Performance of this compound LNPs
| Animal Model | Payload | Administration Route | Key Biodistribution Findings | Reference(s) |
| Mice | Luciferase mRNA | Intraperitoneal | Accumulation in the uterus. | [7] |
| Mice | Luciferase mRNA | Intravenous | Accumulation in the lungs and small intestine. Spleen bias over liver. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and application of this compound LNPs.
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol is adapted for the formulation of mRNA-encapsulating LNPs. A similar procedure can be used for siRNA, with potential adjustments to the nucleic acid concentration and buffer.
Materials:
-
This compound ionizable lipid in ethanol (B145695)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
-
mRNA or siRNA in 50 mM sodium acetate (B1210297) buffer (pH 4.0)
-
Absolute ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: In an Eppendorf tube, combine this compound, DOPE, cholesterol, and DMG-PEG 2000 in a molar ratio of 35:16:46.5:2.5 in absolute ethanol. The final lipid concentration in the ethanol phase is typically 10-20 mM.
-
Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Set the total flow rate to 10-12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C overnight with at least two buffer changes. This step is crucial to remove ethanol and raise the pH to physiological levels.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 7. caymanchem.com [caymanchem.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Methodological & Application
Protocol for C14-4 Lipid Nanoparticle Formulation for Enhanced mRNA Delivery
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. The ionizable lipid component is a key determinant of the efficacy and safety of these formulations. C14-4, a potent ionizable lipid, has been identified for its superior ability to deliver mRNA to various cell types, particularly challenging ones like primary T cells, with high efficiency and low cytotoxicity.[1] This document provides a detailed protocol for the formulation, characterization, and in vitro evaluation of this compound based LNPs for mRNA delivery, intended for researchers, scientists, and drug development professionals.
Data Summary
Table 1: this compound LNP Formulation Compositions
| Formulation ID | Ionizable Lipid (this compound) (mol%) | Helper Lipid (DOPE) (mol%) | Cholesterol (mol%) | PEG-Lipid (DMG-PEG2000) (mol%) | Reference |
| Standard T Cell | 35 | 16 | 46.5 | 2.5 | [2][3] |
| Optimized B10 | 40 | 25 | 30 | 2.5 | [4] |
| General Purpose | 50 | 10 | 38.5 | 1.5 | [5][6] |
Table 2: Typical Biophysical Characteristics of this compound LNPs
| Parameter | Typical Value | Method |
| Z-average Diameter | 50 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Preparation of Lipid Stock Solutions
-
Materials:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Structural lipid: Cholesterol
-
PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Solvent: Anhydrous Ethanol (B145695) (200 proof)
-
RNase-free microcentrifuge tubes
-
-
Procedure:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in anhydrous ethanol.
-
The concentration of the stock solutions should be determined based on the desired final lipid concentration and formulation scale. A typical starting concentration is 10-20 mg/mL.
-
Vortex each solution until the lipids are completely dissolved.
-
Store the lipid stock solutions at -20°C for long-term storage.
-
Preparation of mRNA Solution
-
Materials:
-
mRNA transcript of interest
-
Buffer: 50 mM sodium acetate (B1210297), pH 4.0-4.5 (RNase-free)
-
RNase-free water
-
-
Procedure:
-
Dilute the mRNA to a working concentration of approximately 0.2 mg/mL in the sodium acetate buffer.[3]
-
The optimal mRNA concentration may need to be determined experimentally for each specific mRNA cargo.
-
Store the mRNA solution on ice or at 4°C until use.
-
LNP Formulation using Microfluidic Mixing
-
Materials & Equipment:
-
Lipid stock solutions (from step 1)
-
mRNA solution (from step 2)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes for the microfluidic device
-
RNase-free microcentrifuge tubes
-
-
Procedure:
-
Prepare the organic phase by combining the lipid stock solutions in an RNase-free tube at the desired molar ratio (refer to Table 1).
-
The total lipid concentration in the organic phase is typically in the range of 10-20 mM.
-
Prepare the aqueous phase containing the mRNA in sodium acetate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the organic phase (lipids in ethanol) and the aqueous phase (mRNA in buffer) into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic).[2]
-
Set the total flow rate, typically between 10 and 25 mL/min.[3]
-
Initiate the mixing process to generate the LNPs. The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution, leading to the self-assembly of LNPs encapsulating the mRNA.[1][7]
-
Collect the resulting LNP dispersion.
-
Dialysis and Sterilization
-
Materials & Equipment:
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Sterile, RNase-free container
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Transfer the LNP dispersion to a pre-wetted dialysis cassette.
-
Dialyze the LNPs against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[2]
-
Change the PBS buffer at least twice during dialysis to ensure complete buffer exchange.
-
After dialysis, collect the LNP formulation.
-
Sterilize the LNP formulation by passing it through a 0.22 µm sterile syringe filter.
-
Store the final LNP formulation at 4°C until use.
-
LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in sterile PBS.
-
Measure the Z-average diameter and PDI using a DLS instrument.
-
Acceptable LNPs typically have a diameter between 50-100 nm and a PDI below 0.3.[1]
-
-
-
mRNA Encapsulation Efficiency:
-
Method: Quant-iT™ RiboGreen™ Assay or similar fluorescence-based RNA quantification assay.[8][9]
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated mRNA.
-
In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[2] Measure the total fluorescence.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
-
-
-
In Vitro Transfection of T Cells
-
Cell Culture and Activation:
-
Transfection Protocol:
-
Seed the activated T cells in a 96-well plate at a density of 100,000 cells per well.[2]
-
Dilute the this compound LNP-mRNA formulation to the desired final mRNA concentration (e.g., 125, 250, or 500 ng/mL) in complete cell culture medium.[2]
-
Add the diluted LNP-mRNA to the cells.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
-
Assessment of Transfection Efficiency and Cytotoxicity:
-
Transfection Efficiency: If the mRNA encodes a reporter protein (e.g., eGFP or Luciferase), measure the protein expression using flow cytometry or a luciferase assay, respectively.[1][2]
-
Cytotoxicity: Assess cell viability using a suitable assay, such as DAPI staining followed by flow cytometry or an MTT assay.[2][8]
-
Visualizations
Caption: Workflow for this compound LNP Formulation and Evaluation.
Caption: Cellular Uptake and mRNA Delivery by this compound LNPs.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.curapath.com [blog.curapath.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes: C14-4 Lipid Nanoparticles for Ex Vivo CAR T-Cell Engineering
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy that reprograms a patient's own T-cells to target and eliminate cancer. The conventional manufacturing process involves ex vivo genetic modification of T-cells, primarily using viral vectors like lentiviruses. While effective, viral methods lead to permanent gene integration, which carries potential risks and contributes to complex, lengthy, and expensive manufacturing cycles.[1][2]
An innovative alternative is the use of messenger RNA (mRNA) to transiently express CARs on T-cells.[1] This approach mitigates the risks associated with permanent genetic modification and allows for greater control over CAR expression.[3] Lipid nanoparticles (LNPs) have emerged as a highly efficient, non-viral method for delivering mRNA into cells.[3][4] The ionizable lipid C14-4 has been identified as a top-performing component for formulating LNPs that mediate highly efficient mRNA delivery to human T-cells with minimal cytotoxicity, offering a potent platform for next-generation CAR T-cell engineering.[1][5]
Principle of the Method
The this compound LNP system facilitates the ex vivo engineering of CAR T-cells by encapsulating mRNA encoding a specific CAR. The process begins with the isolation and activation of primary human T-cells. These activated T-cells are then incubated with this compound LNPs. The LNPs fuse with the T-cell membrane, releasing the CAR mRNA into the cytoplasm. The cell's natural machinery then translates the mRNA into CAR proteins, which are expressed on the T-cell surface. This expression is transient, typically peaking within 24-48 hours and decreasing over several days as the mRNA degrades.[5][6] The resulting CAR T-cells are capable of recognizing and mounting a potent cytotoxic response against target cancer cells.[1]
Data Summary
This compound LNPs have been demonstrated to be a superior alternative to electroporation for ex vivo T-cell engineering, providing equivalent or higher expression with significantly improved cell viability.
Table 1: Biophysical Characteristics of this compound LNPs for mRNA Delivery
| Parameter | Value | Reference |
|---|---|---|
| Ionizable Lipid | This compound | [5] |
| Molar Ratio (this compound:DOPE:Chol:PEG) | 35:16:46.5:2.5 | [6] |
| Average Diameter (nm) | 70 - 80 | [5][7] |
| Polydispersity Index (PDI) | < 0.2 | [6][7] |
| mRNA Encapsulation Efficiency | > 95% |[6][7] |
Table 2: Performance Comparison of this compound LNP vs. Electroporation (EP) for CAR T-Cell Engineering
| Metric | Electroporation (EP) | This compound LNP | Key Finding | Reference |
|---|---|---|---|---|
| CAR Expression | High | Equivalent to EP | This compound LNPs achieve comparable levels of CAR surface expression. | [1][5] |
| Cell Viability (24h post-tx) | ~40-55% | ~65-78% | LNP treatment results in significantly reduced cytotoxicity. | [5][7] |
| Cancer Cell Cytotoxicity | Potent | Potent | LNP-engineered CAR T-cells show potent and specific killing of target cancer cells, comparable to EP and viral methods. | [1][5] |
| Duration of Expression | Peak at ~6 hours, drops <10% by Day 3 | Peak at ~24 hours, drops <10% by Day 6 | LNPs provide a more sustained CAR expression profile compared to EP. |[7] |
Protocols
Protocol 1: Preparation of this compound LNPs with CAR-encoding mRNA
This protocol describes the formulation of this compound LNPs using microfluidic mixing.
Materials:
-
This compound Ionizable Lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695), 200 proof
-
CAR-encoding mRNA (with modifications like m1Ψ for stability)
-
50 mM Sodium Acetate (B1210297) buffer, pH 4.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solution: In ethanol, prepare a lipid mixture with a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[6] This will be the organic phase.
-
Prepare mRNA Solution: Dilute the CAR-encoding mRNA in 50 mM sodium acetate buffer (pH 4.5) to the desired concentration (e.g., 200 µg/mL).[6] This will be the aqueous phase.
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic phase) with a total flow rate of 10-12 mL/min.[6]
-
Formulation: Pump the lipid and mRNA solutions through the mixer. The rapid mixing will cause the LNPs to self-assemble, encapsulating the mRNA.
-
Dialysis: Collect the resulting LNP solution and dialyze it overnight against sterile PBS (pH 7.4) at 4°C to remove ethanol and non-encapsulated mRNA.[6]
-
Characterization & Storage: Characterize the LNPs for size, polydispersity, and mRNA concentration. Sterilize by passing through a 0.22 µm filter. Store at 4°C for short-term use.
Protocol 2: Ex Vivo Engineering of Primary Human T-Cells
This protocol details the process of transfecting activated T-cells with the prepared this compound LNP-mRNA formulation.
Materials:
-
Leukopak or peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T Cell Isolation Kit)
-
T-cell activation beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
Complete T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, IL-2)
-
Prepared this compound LNP-CAR mRNA solution
-
Flow cytometer and antibodies for analysis (e.g., Anti-Fab for CAR detection, viability dye)
Procedure:
-
T-Cell Isolation: Isolate T-cells from PBMCs following the manufacturer's protocol for the isolation kit. A 1:1 ratio of CD4+ to CD8+ T-cells is recommended.[5]
-
T-Cell Activation: Resuspend the isolated T-cells in complete culture medium. Add CD3/CD28 activation beads at a 1:1 cell-to-bead ratio and culture for 24-48 hours. Activation is critical for efficient transfection.
-
Transfection: a. After activation, count the T-cells and adjust the density to 1x10^6 cells/mL in fresh, pre-warmed complete medium. b. Add the this compound LNP-CAR mRNA solution to the T-cell suspension to a final mRNA concentration of 250-500 ng/mL.[6] Gently mix. c. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Culture: Continue to culture the T-cells. Monitor cell density and expand the culture as needed by adding fresh medium containing IL-2. The activation beads can be removed after 2-3 days.
-
Quality Control Analysis: a. CAR Expression: At 24 and 48 hours post-transfection, collect a sample of cells. Stain with a fluorescently labeled antibody that detects the CAR (e.g., an anti-Fab antibody for scFv-based CARs) and analyze by flow cytometry.[5] b. Cell Viability: Co-stain the cells with a viability dye (e.g., DAPI, 7-AAD) to assess the cytotoxicity of the procedure.[5] c. Functional Assay (Optional): Perform a co-culture assay by mixing the engineered CAR T-cells with target cancer cells (e.g., Nalm-6 for a CD19-CAR). Measure cancer cell lysis after 24 hours to confirm cytotoxic function.[5]
CAR T-Cell Signaling Pathway
Upon engagement with the target antigen on a cancer cell, the CAR clusters and initiates a signaling cascade within the T-cell, leading to T-cell activation, cytokine release, and tumor cell lysis.
Conclusion
The use of this compound ionizable lipid nanoparticles for the ex vivo delivery of CAR-encoding mRNA represents a significant advancement in cell therapy manufacturing. This method provides a robust, scalable, and safer alternative to traditional viral vectors. Key advantages include high transfection efficiency, substantially lower cytotoxicity compared to electroporation, and the production of functionally potent CAR T-cells.[1][5] The transient nature of mRNA-based expression offers enhanced safety and control, making the this compound LNP platform a highly promising tool for researchers, scientists, and drug developers in the field of cancer immunotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. mdpi.com [mdpi.com]
- 4. susupport.com [susupport.com]
- 5. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14-4 Lipid Nanoparticle Preparation with Microfluidics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The ionizable lipid C14-4 has demonstrated high efficiency in transfecting challenging cell types, including primary human T cells, making it a valuable component for developing advanced therapies like CAR-T.[1][2][3] Microfluidic technology offers precise control over LNP formation, enabling the production of nanoparticles with uniform size, high encapsulation efficiency, and excellent batch-to-batch reproducibility.[4][5][6] This document provides detailed application notes and protocols for the preparation of this compound based lipid nanoparticles using microfluidics.
Core Principles of Microfluidic LNP Formulation
The synthesis of LNPs via microfluidics is a rapid nanoprecipitation process.[6] An ethanolic solution containing the lipid mixture (this compound, helper lipids, cholesterol, and a PEGylated lipid) is rapidly mixed with an acidic aqueous buffer containing the nucleic acid cargo. The change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids.[6][7] The precise control of fluid streams at the microscale within the microfluidic device ensures homogenous mixing, leading to uniform particle formation.[4][8] Key parameters influencing LNP characteristics include the lipid composition, the flow rate ratio (FRR) of the aqueous to organic phase, and the total flow rate (TFR).[9][10]
Data Presentation: this compound LNP Formulation Parameters and Physicochemical Properties
The following tables summarize quantitative data from various studies on this compound LNP formulations prepared using microfluidics.
Table 1: this compound Lipid Nanoparticle Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio | Reference |
| This compound | DOPE | Cholesterol | DMG-PEG(2000) | 35:16:46.5:2.5 | [1][11] |
| This compound | DOPE | Cholesterol | PEG | 40:30:25:2.5 | [1] |
| C14-494 | DOPE | Cholesterol | DMPE-PEG | Not Specified | [12] |
| This compound | DOPE | Cholesterol | C14-PEG-2000 | Not Specified | [13] |
Table 2: Microfluidic Process Parameters and Resulting LNP Characteristics
| LNP Formulation (Molar Ratio) | Flow Rate Ratio (Aqueous:Ethanolic) | Total Flow Rate (mL/min) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound based | 3:1 | 10 - 25 | < 100 | Low | >85% | [3][9][11] |
| This compound (35:16:46.5:2.5) | Not Specified | Not Specified | 70.17 | < 0.3 | Not Specified | [14] |
| C12-200/DOPE/Chol/C14-PEG2000 | 3:1 | Not Specified | 74.42 - 90.77 | 0.174 - 0.233 | > 85% | [9] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of this compound lipid nanoparticles using a microfluidic system.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or similar PEGylated lipid
-
-
Solvents and Buffers:
-
Ethanol (B145695) (absolute, RNase-free)
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
-
Nucleic Acid Cargo:
-
mRNA, siRNA, or other nucleic acid of interest
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr™ or similar) with a microfluidic chip (e.g., staggered herringbone design)
-
Syringe pumps
-
Syringes and tubing
-
Dynamic Light Scattering (DLS) instrument
-
Fluorescence plate reader
-
Dialysis cassette (e.g., 30 kDa MWCO)
-
Sterile filters (0.22 µm)
-
Protocol 1: this compound LNP Formulation (35:16:46.5:2.5 Molar Ratio)
This protocol is adapted from established formulations for T-cell transfection.[1][11]
1. Preparation of Stock Solutions
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.[11] The concentration of these stock solutions should be determined based on the desired final lipid concentration and formulation volume. Ensure all lipids are fully dissolved; gentle heating to 37°C may be necessary.[11]
-
Prepare the aqueous phase by diluting the nucleic acid cargo (e.g., mRNA) to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[11]
2. Preparation of the Ethanolic Lipid Mixture
-
In a sterile tube, combine the lipid stock solutions to achieve a final molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[1][11]
-
Vortex the mixture to ensure homogeneity. This ethanolic lipid mixture will constitute the organic phase.
3. Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another syringe.
-
Set the flow rate ratio (FRR) to 3:1 (aqueous phase:ethanolic phase).[11]
-
Set the total flow rate (TFR) to a value between 10 and 25 mL/min.[11]
-
Initiate the syringe pumps to start the mixing process. The two solutions will converge in the microfluidic chip, leading to the formation of LNPs.
-
Collect the resulting LNP suspension from the outlet of the microfluidic chip.
4. Purification
-
Transfer the collected LNP solution to a dialysis cassette (e.g., 30 kDa MWCO).
-
Dialyze against 1000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.[11] Change the buffer at least once during dialysis.
5. Characterization and Storage
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). Dilute a small aliquot of the LNP solution in PBS for this measurement.[3]
-
Encapsulation Efficiency: Determine the encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[15] This involves measuring the fluorescence of the nucleic acid before and after lysing the LNPs with a detergent (e.g., Triton X-100).[3][15]
-
Sterilization and Storage: If required for cell culture experiments, filter-sterilize the LNP solution using a 0.22 µm filter.[11] Store the final LNP formulation at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[11]
Logical Relationship Diagram
The following diagram illustrates the relationship between key formulation parameters and the resulting LNP properties.
Conclusion
The use of microfluidics for the preparation of this compound lipid nanoparticles provides a robust and reproducible method for generating LNPs with desirable physicochemical properties for nucleic acid delivery. By carefully controlling the formulation and process parameters outlined in these protocols, researchers can produce high-quality LNPs for a wide range of research and therapeutic development applications. The provided data and protocols serve as a starting point, and further optimization may be required depending on the specific nucleic acid cargo and target application.
References
- 1. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Microfluidic Devices for Precision Nanoparticle Production [mdpi.com]
- 5. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC00821E [pubs.rsc.org]
- 6. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Microfluidic Technologies for Lipid Nano-Microsystems from Synthesis to Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 13. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for mRNA Encapsulation with C14-4 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the encapsulation of messenger RNA (mRNA) within C14-4 lipid nanoparticles (LNPs). The information compiled herein is intended to guide researchers in achieving high-efficiency mRNA encapsulation for applications in cellular engineering, vaccine development, and therapeutic delivery.
Overview of this compound LNPs for mRNA Delivery
This compound is a novel ionizable lipid that has demonstrated high efficiency in delivering mRNA to challenging cell types, particularly human T cells, with low associated cytotoxicity.[1][2][3] LNPs formulated with this compound are effective vehicles for protecting mRNA from degradation and facilitating its entry into cells.[4][5] The encapsulation process is a critical step that directly influences the potency and efficacy of the final mRNA-LNP product. Efficient encapsulation ensures that a maximal amount of the therapeutic or prophylactic mRNA is protected within the LNP and available for delivery.[6]
Quantitative Data: Physicochemical Properties of this compound LNPs
The following table summarizes key quantitative data related to the physicochemical characteristics of this compound LNPs, including typical encapsulation efficiencies. Note that specific values can vary depending on the exact formulation, process parameters, and analytical methods used.
| Parameter | Typical Value | Analytical Method(s) | Reference(s) |
| mRNA Encapsulation Efficiency | 80 - 95% | RiboGreen Assay, Anion Exchange Chromatography (AEX) | [7][8] |
| Particle Size (Diameter) | < 100 nm | Dynamic Light Scattering (DLS) | [9] |
| Polydispersity Index (PDI) | Low (indicating narrow size distribution) | Dynamic Light Scattering (DLS) | [9] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) | [4][10] |
| N:P Ratio | ~5.1 - 6 | Calculated based on formulation | [10][11] |
Experimental Protocols
Preparation of Lipid and mRNA Stock Solutions
Objective: To prepare the necessary lipid mixture in an organic solvent and the mRNA solution in an aqueous buffer, ready for microfluidic mixing.
Materials:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Structural lipid: Cholesterol
-
PEGylated lipid: DMG-PEG(2000)
-
Solvent: Ethanol (B145695) (RNase-free)
-
mRNA cargo
-
Buffer: 50 mM Sodium Acetate (B1210297), pH 4.0-4.5 (RNase-free)
Protocol:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in ethanol.
-
Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of approximately 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG(2000)).[2][9]
-
Vortex the solution to ensure thorough mixing.
-
-
mRNA Stock Preparation:
-
Dilute the mRNA cargo to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0-4.5).[4] The optimal concentration may need to be determined experimentally for each specific mRNA.
-
LNP Formulation via Microfluidic Mixing
Objective: To form mRNA-loaded LNPs by rapidly mixing the lipid and mRNA solutions using a microfluidic device.
Materials:
-
Lipid mixture (from section 3.1)
-
mRNA solution (from section 3.1)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes
Protocol:
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the microfluidic mixing system to a total flow rate of 10 mL/min with a flow rate ratio of 3:1 (aqueous:organic).[9]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collect the resulting LNP solution.
Downstream Processing: Dialysis and Concentration
Objective: To remove ethanol and unincorporated components, and to concentrate the LNP formulation.
Materials:
-
LNP solution (from section 3.2)
-
Dialysis cassette (e.g., 30 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (optional, for concentration)
Protocol:
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against 1,000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[4]
-
(Optional) If a higher concentration is required, concentrate the LNP solution using centrifugal filter units.
-
Sterilize the final LNP solution by passing it through a 0.22 µm filter.
-
Store the formulated LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[4]
Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay
Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs. This protocol is based on the differential fluorescence of RiboGreen dye when bound to accessible (unencapsulated) versus total mRNA.
Materials:
-
mRNA-LNP formulation
-
Quant-iT RiboGreen reagent
-
TE buffer (or other suitable buffer)
-
Triton X-100 (or other suitable detergent)
-
Fluorescence microplate reader
Protocol:
-
Prepare a standard curve: Use the free mRNA stock of known concentration to prepare a dilution series.
-
Measure unencapsulated mRNA:
-
Dilute an aliquot of the intact LNP formulation in TE buffer.
-
Add the RiboGreen reagent to the diluted LNPs.
-
Measure the fluorescence.
-
Determine the concentration of unencapsulated mRNA using the standard curve.
-
-
Measure total mRNA:
-
Dilute another aliquot of the LNP formulation in TE buffer containing a final concentration of 0.5-2% Triton X-100 to disrupt the LNPs.[12]
-
Incubate to ensure complete LNP lysis and release of encapsulated mRNA.
-
Add the RiboGreen reagent.
-
Measure the fluorescence.
-
Determine the total mRNA concentration using the standard curve.
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Visualizations
The following diagrams illustrate key workflows and concepts related to mRNA encapsulation in this compound LNPs.
Caption: Workflow for mRNA-LNP Formulation.
Caption: RiboGreen Assay Workflow for EE%.
Caption: Simplified this compound LNP Structure.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Analysis of mRNA Lipid Nanoparticle Load Capacity [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
C14-4 Lipid Nanoparticle Formulations for In Vivo Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of genetic material, including mRNA and siRNA. Among the various ionizable lipids developed, C14-4 has demonstrated significant promise due to its high transfection efficiency and favorable safety profile, particularly for T cell engineering and potential in vivo gene editing applications.[1][2][3] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo application of this compound based LNPs for gene delivery.
This compound containing LNPs are particularly noted for their ability to transfect challenging cell types like primary human T cells with high efficiency and low cytotoxicity compared to traditional methods like electroporation.[1][4] Furthermore, studies have indicated the potential for this compound LNPs to achieve extrahepatic tropism, directing gene delivery to organs other than the liver, which is a significant advantage for targeted therapies.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound LNP Formulations
This table summarizes the typical physicochemical properties of this compound LNPs from various studies. The exact values can vary based on the specific formulation parameters, such as molar ratios of lipids and the manufacturing process.
| Formulation ID/Reference | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Optimized this compound LNP [6] | This compound | 40:25:30:2.5 (this compound:DOPE:Cholesterol:C14-PEG) | ~70-100 | < 0.3 | > 85% | Near-neutral at pH 7.4 |
| B10 Formulation [6] | This compound | 40:25:30:2.5 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Standard this compound LNP [3] | This compound | Not explicitly stated | 70.17 | < 0.3 | Not explicitly stated | Not explicitly stated |
| Bile Acid-containing LNP (CA-100) [5] | This compound | 35:16:0:2.5 (this compound:DOPE:Cholic Acid:PEG) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: In Vitro & In Vivo Performance of this compound LNPs
This table presents a summary of the performance of this compound LNPs in terms of gene delivery efficiency and cell viability from various experimental setups.
| Application | Model System | Cargo | Key Findings | Reference |
| T Cell Engineering | Primary Human T Cells | Luciferase mRNA | Significantly increased luciferase expression compared to crude LNP formulation with minimal effects on cell viability. | [3] |
| CAR T Cell Generation | Primary Human T Cells | CD19 CAR mRNA | Induced CAR expression levels equivalent to electroporation with substantially reduced cytotoxicity (76-78% viability with LNPs vs. 31% with electroporation). | [3] |
| In Vivo Gene Delivery | C57BL/6 Mice | Luciferase mRNA | Demonstrated a bias for functional delivery in the spleen over the liver. | [5] |
| In Vivo Gene Delivery with Bile Acids | C57BL/6 Mice | Luciferase mRNA | Replacement of cholesterol with cholic acid (CA-100 formulation) led to highly spleen-tropic delivery. | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (or other suitable helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA cargo
-
Ethanol (B145695) (anhydrous)
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0), RNase-free
-
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis tubing (e.g., 30 kDa MWCO)
-
Sterile, RNase-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol. Gentle heating at 37°C with intermittent vortexing may be necessary for complete dissolution.[7]
-
-
Preparation of Ethanolic Lipid Mixture:
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 40:25:30:2.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000).[6] Mix thoroughly by pipetting.
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA cargo in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to the ethanolic phase to 3:1.[7]
-
Set the total flow rate (TFR) typically between 10 and 25 mL/min.[7]
-
Initiate the flow to mix the two solutions, resulting in the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using appropriate molecular weight cut-off (MWCO) tubing to remove ethanol and unencapsulated mRNA.[5]
-
-
Sterilization and Storage:
-
Filter-sterilize the LNP solution using a 0.22 µm syringe filter if required for in vivo use.
-
Store the LNP solution at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[7]
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the LNP formulation. Dilute the LNP sample in PBS as needed.
2. Encapsulation Efficiency Quantification:
-
Use a fluorescent dye-based assay such as the Quant-iT™ RiboGreen™ RNA Assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100) to determine the total and unencapsulated mRNA, respectively.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.[8]
3. Zeta Potential Measurement:
-
Use Laser Doppler Electrophoresis to measure the surface charge of the LNPs. Dilute the sample in an appropriate buffer (e.g., PBS).
Protocol 3: In Vivo Gene Delivery in Mice
This protocol outlines a general procedure for evaluating the in vivo gene delivery efficacy of this compound LNPs in a murine model.
Materials:
-
This compound LNP formulation encapsulating reporter gene mRNA (e.g., Luciferase)
-
6-8 week old C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) for luciferase imaging
-
D-luciferin substrate
-
Tissue homogenization equipment
-
ELISA kits or qPCR reagents for quantification of protein or mRNA expression
Procedure:
-
Animal Handling and LNP Administration:
-
Acclimatize mice for at least one week before the experiment.
-
Dilute the this compound LNP formulation in sterile PBS to the desired concentration.
-
Administer the LNPs to the mice via the desired route. For systemic delivery, intravenous (IV) injection via the tail vein is common.[5][9] A typical dose is around 1 mg mRNA/kg body weight.[5] The injection volume is typically around 200 µL for IV administration.[5]
-
-
In Vivo Imaging (for Luciferase reporter):
-
Ex Vivo Analysis:
-
At the end of the experiment, humanely euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest organs of interest (e.g., liver, spleen, lungs, etc.).
-
Organs can be imaged ex vivo for bioluminescence.
-
Homogenize tissues for downstream analysis such as ELISA to quantify protein expression or qPCR to measure mRNA levels.
-
-
Data Analysis:
-
Quantify the bioluminescence signal from in vivo and ex vivo images.
-
Normalize protein or mRNA expression levels to tissue weight or total protein content.
-
Compare the expression levels between different LNP formulations and control groups.
-
Visualizations
Caption: Experimental Workflow for this compound LNP Gene Delivery.
Caption: Cellular Uptake and Endosomal Escape Pathway.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Optimizing Lipid Nanoparticle Formulations: A Guide to Molar Ratios of C14-4, DOPE, Cholesterol, and PEG
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy of these delivery vehicles is critically dependent on their composition. This document provides detailed application notes and protocols focusing on the optimal molar ratio of four key components for T-cell transfection: the ionizable lipid C14-4, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid.
The ionizable lipid this compound is particularly effective for transfecting challenging cell types like T cells.[1] Its near-neutral charge at physiological pH minimizes toxicity, while its protonation in the acidic environment of the endosome facilitates endosomal escape and cargo release.[1] DOPE, a helper lipid, aids in the formation of the lipid bilayer and contributes to endosomal escape.[2] Cholesterol is crucial for the stability and structural integrity of the LNPs, while the PEG-lipid component controls particle size and prolongs circulation time in vivo.[2][3] The precise molar ratio of these components significantly influences the physicochemical properties of the LNPs, including their size, polydispersity, and ultimately, their transfection efficiency.[4][]
Data Presentation: Molar Ratios of LNP Components
The following table summarizes a key, experimentally validated molar ratio for this compound-based LNPs optimized for T-cell transfection. It is important to note that while this ratio provides an excellent starting point, further optimization may be necessary for specific applications and payloads.[1]
| Component | Molar Percentage (%) | Role in LNP Formulation |
| This compound | 35% | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[1][6] |
| DOPE | 16% | Helper lipid that aids in membrane fusion and endosomal escape.[2][6] |
| Cholesterol | 46.5% | Provides structural stability to the nanoparticle.[2][6] |
| PEG-Lipid | 2.5% | Stabilizes the nanoparticle, prevents aggregation, and influences circulation time.[2][][6] |
Experimental Protocols
Protocol 1: Preparation of this compound-based Lipid Nanoparticles
This protocol details the formulation of LNPs using the established molar ratios. The procedure involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.[4]
Materials:
-
This compound ionizable lipid
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Absolute ethanol (B145695) (RNase-free)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.0, RNase-free)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Dialysis tubing (e.g., 30 kDa MWCO)
-
Microfluidic mixing device or manual pipetting setup
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and the PEG-lipid in absolute ethanol.
-
Gentle heating (e.g., 37°C) and vortexing may be necessary to fully dissolve the lipids.[1]
-
Store lipid stock solutions at -20°C for short-term storage.
-
-
Preparation of Ethanolic Lipid Mixture:
-
In a sterile, RNase-free tube, combine the lipid stock solutions according to the desired molar ratio (35% this compound, 16% DOPE, 46.5% cholesterol, 2.5% PEG-lipid).
-
Mix thoroughly by pipetting.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dilute the nucleic acid cargo to the desired concentration (e.g., 0.2 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).[1]
-
-
LNP Formulation:
-
Microfluidic Mixing (Recommended):
-
Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.[1]
-
Pump the two solutions through the microfluidic device to induce rapid mixing and self-assembly of the LNPs.
-
-
Manual Mixing:
-
-
Dialysis and Buffer Exchange:
-
To remove the ethanol and raise the pH, dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C using appropriate MWCO tubing.[1] This step neutralizes the ionizable lipid, resulting in a more stable particle.
-
-
Sterilization and Storage:
Protocol 2: Characterization of Formulated Lipid Nanoparticles
It is essential to characterize the physicochemical properties of the LNPs to ensure quality and consistency.
Materials:
-
Formulated LNPs
-
Deionized water
-
TE buffer
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Fluorometer or UV-Vis spectrophotometer
-
RNA quantification assay kit (e.g., RiboGreen)
Procedure:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Zeta Potential Measurement:
-
Dilute the LNPs in deionized water.
-
Measure the surface charge (zeta potential) using a laser Doppler electrophoresis instrument.[1] The zeta potential will vary with the pH of the dispersing medium.
-
-
Encapsulation Efficiency:
-
Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.1% Triton X-100) to release the encapsulated nucleic acid.
-
Quantify the amount of nucleic acid in both the lysed and intact LNP samples using a suitable RNA quantification assay.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation of this compound based lipid nanoparticles.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to C14-4 LNP Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of C14-4 lipid nanoparticles (LNPs). The protocols outlined below are designed to be reproducible and scalable for various research and preclinical applications, including the delivery of mRNA for CAR-T cell engineering.
Introduction to this compound LNPs
This compound is an ionizable lipid that has demonstrated high efficiency for the delivery of mRNA to challenging cell types, such as primary human T cells, with low cytotoxicity.[1][2] LNPs formulated with this compound are typically composed of four key components: the this compound ionizable lipid, a helper phospholipid (such as DOPE), cholesterol, and a PEGylated lipid (like DMG-PEG 2000) to enhance stability and circulation time.[3][4] The acidic pKa of the this compound lipid facilitates the encapsulation of negatively charged nucleic acids at a low pH and promotes their release into the cytoplasm following endocytosis.[5][6]
Quantitative Data Summary
The following tables summarize the physicochemical properties of this compound LNPs formulated with different molar ratios and process parameters.
Table 1: this compound LNP Formulation and Physicochemical Characteristics
| Formulation ID | Molar Ratio (this compound:DOPE:Cholesterol:PEG-lipid) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Reference |
| Standard this compound | 35:16:46.5:2.5 | 51.05 - 97.01 | < 0.3 | >95% | [7] |
| B10 (Optimized) | 40:30:25:2.5 | Not specified | Not specified | Not specified | [7] |
| Library A Screen | Varied | Not specified | Not specified | Not specified | [7] |
Table 2: Influence of Process Parameters on LNP Characteristics (General Observations)
| Parameter | Effect on Particle Size | Effect on PDI | Reference |
| Total Flow Rate (TFR) in Microfluidics | Increasing TFR generally decreases particle size. | Higher TFR can lead to lower PDI. | [8][9] |
| Flow Rate Ratio (FRR) (Aqueous:Ethanolic) | A higher FRR (e.g., 3:1) is commonly used and influences the mixing efficiency, which can affect particle size. | Optimized FRR contributes to a lower PDI. | [8][10] |
| PEG-lipid Content | Increasing PEG-lipid content can decrease particle size. | Can influence PDI, with optimal concentrations leading to lower values. | [9][10] |
Experimental Protocols
Protocol for this compound LNP Synthesis using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and syringe pumps
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for the standard this compound formulation).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to a final concentration of approximately 0.2 mg/mL in 50 mM Sodium Acetate Buffer (pH 4.0).[1]
-
Ensure the solution is well-mixed by gentle pipetting.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase at 3:1.[8][9]
-
Set the total flow rate (TFR) to a value between 10 and 25 mL/min.[1]
-
Initiate the pumps to start the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension in a sterile, RNase-free container.
-
-
Purification by Dialysis:
-
Transfer the LNP suspension to a dialysis cassette (e.g., 30 kDa MWCO).
-
Dialyze against 1000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[1]
-
-
Sterilization and Storage:
Protocol for Determining mRNA Encapsulation Efficiency
This protocol utilizes a RiboGreen assay to quantify the amount of mRNA encapsulated within the LNPs.
Materials:
-
This compound LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v solution in TE buffer)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Preparation of mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
-
Sample Preparation:
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Total mRNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[12][13][14]
-
Set 2 (Free mRNA): Add the LNP sample and TE buffer (without Triton X-100). This will measure the unencapsulated mRNA.[12][13][14]
-
Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in the Triton X-100 containing wells.[12][14]
-
-
RiboGreen Assay:
-
Add the RiboGreen reagent to all standard and sample wells according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).[13]
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of mRNA in both sets of sample wells.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Visualizations
This compound LNP Synthesis Workflow
Caption: Workflow for this compound LNP synthesis, purification, and characterization.
Cellular Uptake and Endosomal Escape of this compound LNPs
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs for mRNA delivery.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. abpbio.com [abpbio.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for C14-4 Mediated Luciferase mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the ionizable lipid C14-4 in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of luciferase messenger RNA (mRNA). The following sections detail the biophysical characteristics, in vitro and in vivo applications, and step-by-step experimental procedures.
Introduction to this compound Lipid Nanoparticles
This compound is an ionizable lipid that has demonstrated high efficacy in the delivery of mRNA to various cell types, particularly human T cells.[1] Lipid nanoparticles formulated with this compound offer a significant improvement over traditional transfection methods like electroporation, providing comparable or enhanced mRNA delivery with substantially reduced cytotoxicity.[1][2] The transient nature of mRNA expression makes this delivery system particularly suitable for applications such as CAR T cell engineering and vaccine development, where controlled protein expression is crucial.[1]
Key Advantages of this compound LNPs:
-
High Transfection Efficiency: Achieves significant protein expression from delivered mRNA.[1]
-
Low Cytotoxicity: Minimizes cell death compared to methods like electroporation.[1][2]
-
Transient Expression: Allows for controlled, temporary protein production.[1]
-
Versatility: Effective for both in vitro cell line transfection and primary cell engineering.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound LNPs for luciferase mRNA delivery.
Table 1: Biophysical Characteristics of this compound LNPs
| Parameter | Value | Reference |
| Diameter (nm) | 70.17 | [1] |
| Polydispersity Index (PDI) | < 0.2 (low) | [2] |
| mRNA Concentration (ng/µL) | 35.6 | [1] |
| Encapsulation Efficiency | Good (specific % not stated) | [2] |
Table 2: In Vitro Luciferase Expression in Jurkat Cells
| mRNA Dose (ng) | Luciferase Expression (Normalized) | Cell Viability (%) | Reference |
| >20 | Enhanced | Not specified | [1] |
| 30 | Optimal | Not specified | [1] |
| Not specified | 23% decrease after 48h | No significant difference from untreated | [1] |
Table 3: In Vitro Luciferase Expression in Primary Human T Cells
| LNP Formulation | Luciferase Expression (Compared to Crude) | Cell Viability (%) | Reference |
| Purified this compound | Significantly Increased | ~76 - 78 | [1] |
| Crude this compound | Baseline | ~76 - 78 | [1] |
Table 4: In Vivo Luciferase mRNA Delivery in Mice
| Route of Administration | mRNA Dose per Mouse | Primary Organ Targeted | Imaging Time Point | Reference |
| Intravenous (i.v.) | 10 µg | Liver | 6 hours | [3] |
Experimental Protocols
Protocol for this compound LNP Formulation
This protocol describes the preparation of this compound LNPs encapsulating luciferase mRNA using microfluidic mixing.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000))
-
Luciferase mRNA
-
50 mM Sodium Acetate, pH 4.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device
-
Dialysis cassette (e.g., 30 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG(2000) in ethanol at a molar ratio of 35:16:46.5:2.5.[2]
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute luciferase mRNA to a concentration of 200 µg/mL in 50 mM sodium acetate, pH 4.5.[2]
-
-
Microfluidic Mixing:
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[2]
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use.
-
Protocol for In Vitro Transfection of Jurkat Cells
This protocol details the procedure for transfecting Jurkat cells with this compound LNPs containing luciferase mRNA.
Materials:
-
This compound LNPs with encapsulated luciferase mRNA
-
Jurkat cells
-
Complete cell culture medium
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Jurkat cells in a 96-well plate at a density of 100,000 cells per well.[2]
-
-
LNP Treatment:
-
Dilute the this compound LNP solution to the desired final mRNA concentrations (e.g., 125, 250, or 500 ng/mL) in complete cell culture medium.[2]
-
Add the diluted LNP solution to the wells containing the Jurkat cells.
-
-
Incubation:
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal using a luminometer.
-
Protocol for In Vivo Luciferase mRNA Delivery in Mice
This protocol outlines the intravenous administration of this compound LNPs for luciferase mRNA delivery in mice.
Materials:
-
This compound LNPs with encapsulated luciferase mRNA
-
Wild-type mice (e.g., C57BL/6J)
-
Sterile PBS
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
LNP Preparation:
-
Dilute the this compound LNP solution in sterile PBS to achieve a final dose of 10 µg of mRNA per mouse.[3]
-
-
Administration:
-
Inject the prepared LNP solution into the tail vein of the mice.[3]
-
-
In Vivo Imaging:
-
At 6 hours post-injection, administer D-luciferin to the mice according to the imaging system's protocol.[3]
-
Anesthetize the mice and place them in the in vivo imaging system.
-
Acquire bioluminescence images to detect luciferase expression.
-
-
Ex Vivo Organ Imaging (Optional):
-
Following in vivo imaging, euthanize the mice and dissect key organs (liver, spleen, lungs, etc.).
-
Image the dissected organs to determine the biodistribution of luciferase expression.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow of this compound LNP formulation and delivery for luciferase mRNA expression.
Caption: Mechanism of this compound LNP cellular uptake and mRNA release.
References
Application Notes and Protocols for C14-4 Based LNP for Therapeutic Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of C14-4 based lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and subsequent expression of therapeutic proteins. This compound is an ionizable lipid that has demonstrated high transfection efficiency with low cytotoxicity, making it a promising vehicle for various therapeutic applications, including cancer immunotherapy and protein replacement therapies.[1][2]
Introduction to this compound Based LNPs
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics.[3] Among the various components of an LNP, the ionizable lipid is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[4] this compound is a novel ionizable lipid that has shown exceptional performance in delivering mRNA, particularly to challenging cell types like primary human T cells.[5][6][7]
LNPs formulated with this compound typically consist of four main components:
-
Ionizable Cationic Lipid (this compound): This lipid is positively charged at a low pH, which allows for the efficient encapsulation of negatively charged mRNA during the formulation process. In the acidic environment of the endosome, its positive charge promotes destabilization of the endosomal membrane, leading to the release of the mRNA into the cytoplasm.[4]
-
Helper Lipid (e.g., DOPE or DSPC): These neutral lipids contribute to the structural integrity of the LNP and can influence its fusogenicity and stability.[8]
-
Cholesterol: Cholesterol is a crucial component that modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP during circulation.[1]
-
PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-lipid conjugate forms a hydrophilic layer on the surface of the LNP. This PEG shield reduces opsonization and clearance by the immune system, thereby increasing the circulation half-life of the LNP. The length of the lipid anchor (e.g., C14) can influence how quickly the PEG desorbs from the LNP surface, which can impact cellular uptake.[1]
Key Characteristics and Performance Data
The physicochemical properties of this compound LNPs are critical for their in vitro and in vivo performance. The following tables summarize typical quantitative data for this compound based LNPs.
Table 1: Physicochemical Characterization of this compound LNPs
| Parameter | Typical Value | Measurement Technique |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS)[8][9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[8][9] |
| Zeta Potential (at neutral pH) | Near-neutral | Laser Doppler Electrophoresis |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs with Luciferase mRNA
| Cell Type | mRNA Concentration | Luciferase Expression (relative to control) | Cytotoxicity |
| Jurkat Cells | 30 ng | Significantly increased expression | Minimal[5] |
| Primary Human T Cells | 125 - 500 ng/ml | Dose-dependent increase in expression | Minimal[5][6] |
Experimental Protocols
This section provides detailed protocols for the formulation, characterization, and in vitro application of this compound based LNPs for therapeutic protein expression.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for the production of uniform LNPs.[11]
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Therapeutic mRNA
-
Ethanol (B145695) (anhydrous)
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired stock concentrations. A common molar ratio for the lipid mixture is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[4]
-
Prepare mRNA Solution: Dilute the therapeutic mRNA in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).[4]
-
Microfluidic Mixing:
-
Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical FRR is 3:1 (aqueous:ethanolic).[4]
-
Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with the encapsulated mRNA.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cut-off (MWCO) dialysis membrane (e.g., 10 kDa) to remove ethanol and unencapsulated mRNA.[4]
-
Sterilization and Storage: Sterilize the LNP solution by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]
LNP Characterization
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the particle size and PDI using a DLS instrument.
-
Ensure the PDI is below 0.2 for a homogenous population of LNPs.[8]
-
3.2.2. Zeta Potential Measurement
-
Technique: Laser Doppler Electrophoresis
-
Protocol:
-
Dilute the LNP solution in an appropriate buffer (e.g., PBS).
-
Measure the zeta potential to determine the surface charge of the LNPs. At neutral pH, the zeta potential should be near-neutral.[4]
-
3.2.3. mRNA Encapsulation Efficiency
-
Technique: RiboGreen Assay
-
Protocol:
-
Prepare two sets of LNP samples.
-
In one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity. The fluorescence of the unlysed sample represents the amount of free mRNA, while the fluorescence of the lysed sample represents the total mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
In Vitro Transfection of T Cells
Materials:
-
Jurkat cells or primary human T cells
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., GFP or Luciferase)
-
96-well cell culture plates
-
Flow cytometer or luminometer
Protocol:
-
Cell Seeding: Seed the T cells in a 96-well plate at a desired density (e.g., 100,000 cells/well).[6]
-
LNP Treatment: Add the this compound LNP solution to the cells at various mRNA concentrations (e.g., 125, 250, 500 ng/mL).[6]
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.[6]
-
Analysis of Protein Expression:
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Visualized Workflows and Pathways
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow, the mechanism of LNP-mediated mRNA delivery, and the general signaling pathway for protein expression.
Caption: LNP Formulation and Purification Workflow.
Caption: Mechanism of LNP-mediated mRNA delivery.
Caption: Cellular pathway for protein expression.
Conclusion
This compound based lipid nanoparticles represent a robust and versatile platform for the delivery of therapeutic mRNA. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively formulate, characterize, and utilize these LNPs for the expression of therapeutic proteins in vitro. The high transfection efficiency and low cytotoxicity of this compound LNPs make them a valuable tool for advancing the field of mRNA-based therapeutics.
References
- 1. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving C14-4 LNP Transfection Efficiency in Jurkat Cells
Welcome to the technical support center for C14-4 lipid nanoparticle (LNP) mediated transfection in Jurkat cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for maximal transfection efficiency and cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during the transfection of Jurkat cells with this compound LNPs.
Q1: I am observing low transfection efficiency. What are the potential causes and how can I improve it?
A1: Low transfection efficiency in Jurkat cells, a suspension T-cell line, can stem from several factors related to the LNPs, the mRNA payload, and the cells themselves. Here are key areas to troubleshoot:
-
LNP Formulation: The composition of your this compound LNPs is critical. Optimization of lipid ratios can significantly enhance performance. For instance, studies have shown that increasing the molar ratios of the ionizable lipid this compound and the helper lipid DOPE, while decreasing the cholesterol ratio, can improve mRNA delivery to Jurkat cells.[1] Reducing the PEG-lipid content from 3% to 0.75% has also been shown to dramatically increase transfection activity.[2]
-
mRNA Dose: The concentration of mRNA delivered to the cells directly impacts protein expression. It's crucial to perform a dose-response experiment to identify the optimal mRNA concentration. For this compound LNPs in Jurkat cells, an optimal dose of 30 ng of luciferase mRNA has been reported.[3][4] However, a range of 125 to 500 ng/ml of eGFP-mRNA has also been shown to yield high expression.[5]
-
Cell Health and Density: The state of your Jurkat cells at the time of transfection is paramount. Use low-passage cells (ideally under 20 passages) that are healthy and have high viability (>90%).[6][7][8] Ensure cells are in the logarithmic growth phase.[9] The optimal cell density for transfection is typically between 0.5 to 1 million cells/mL.[9]
-
Incubation Time: Maximal transfection efficiency is often observed around 48 hours post-transfection, though expression can be detected as early as 24 hours and may remain high at 72 hours.[5] It's advisable to perform a time-course experiment to determine the peak expression time for your specific protein of interest.
-
Repeat Transfection: For applications requiring sustained protein expression, a multiple administration protocol can be effective. Repeating the transfection procedure every 48 hours for up to five times has been shown to augment transfection efficiency by an order of magnitude in Jurkat cells without a significant negative impact on cell viability.[10]
Q2: My Jurkat cells show high cytotoxicity after transfection. How can I reduce cell death?
A2: While this compound LNPs are known for their low cytotoxicity compared to methods like electroporation, cell death can still occur.[3][11] Here are some strategies to mitigate this:
-
Optimize LNP Dose: High concentrations of LNPs can lead to toxicity. If you observe significant cell death, try reducing the LNP dosage while monitoring transfection efficiency.
-
Purity of LNP Components: Ensure that all lipids used in the LNP formulation are of high purity. For instance, using a purified saturated this compound ionizable lipid has been shown to improve mRNA delivery and maintain high cell viability compared to crude this compound lipid formulations.[3]
-
Cell Culture Conditions: Maintain optimal cell culture conditions. Jurkat cells should be cultured in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and other necessary components.[2][6] Avoid contamination, as it can stress the cells and increase their susceptibility to transfection-related toxicity.[8]
-
Serum Presence: While some protocols suggest using serum-free media during complex formation, this compound LNP transfection can be performed in the presence of serum.[6][12] If you are using serum-free conditions and observing toxicity, switching to a serum-containing medium during transfection might improve cell viability.
Q3: I'm not sure if the LNPs are being taken up by the cells. How can I verify cellular uptake?
A3: Verifying LNP uptake is a crucial first step in troubleshooting low transfection. Here's how you can assess it:
-
Fluorescently Labeled LNPs: The most direct way to measure uptake is to formulate your LNPs with a fluorescent lipid dye (e.g., DiD).[2] You can then treat the Jurkat cells with these labeled LNPs and analyze the cellular fluorescence using flow cytometry.
-
Uptake Mechanism Inhibition: The uptake of this compound LNPs by Jurkat cells is primarily mediated by clathrin/dynamin-dependent endocytosis.[2] You can confirm this pathway by using pharmacological inhibitors. For example, Pitstop® 2 (a clathrin inhibitor) and Dynole® 34-2 (a dynamin inhibitor) have been shown to significantly reduce the uptake of LNPs in Jurkat cells.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for LNP formulation?
A1: this compound is an ionizable lipid that is a key component in the formulation of lipid nanoparticles for mRNA delivery.[11] Its ionizable nature is crucial for both encapsulating the negatively charged mRNA during formulation at a low pH and for facilitating the release of the mRNA into the cytoplasm after cellular uptake.[13] this compound has been identified as a top-performing ionizable lipid for transfecting T-cells, including Jurkat cells, due to its high transfection efficiency and low cytotoxicity.[3][11]
Q2: What is the general composition of a this compound LNP formulation for Jurkat cell transfection?
A2: A typical this compound LNP formulation consists of four main components:
-
Ionizable Lipid (this compound): Facilitates mRNA encapsulation and endosomal escape.
-
Helper Phospholipid (e.g., DOPE): Aids in the structural integrity of the LNP and can enhance membrane fusion.[1][5][14]
-
Cholesterol: Provides stability to the LNP structure.[1][5][13]
-
PEG-Lipid (e.g., DMG-PEG2000): Prevents aggregation of the LNPs.[5][13]
An optimized molar ratio for these components can significantly impact transfection efficiency. For example, a molar ratio of 35:16:46.5:2.5 for this compound, DOPE, cholesterol, and DMG-PEG(2000) respectively, has been successfully used.[4][5]
Q3: What are the recommended culture conditions for Jurkat cells before and during transfection?
A3: Jurkat cells should be cultured in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, 100 U/mL of penicillin, and 100 mg/mL of streptomycin.[2] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[2][6] It is important to passage the cells regularly to maintain them in a healthy, logarithmic growth phase.[2][9]
Q4: How does this compound LNP transfection compare to other methods like electroporation for Jurkat cells?
A4: this compound LNP-mediated transfection offers several advantages over electroporation for Jurkat cells. While both methods can achieve comparable transfection efficiencies, LNPs are significantly less cytotoxic.[2][3] Electroporation can lead to high rates of apoptosis and cell death, whereas this compound LNPs have a minimal impact on cell viability.[3][13] This makes LNP-based transfection a safer alternative for generating genetically modified T-cells.
Quantitative Data Summary
Table 1: Effect of LNP Composition on Transfection Efficiency in Jurkat Cells
| LNP Formulation Change | Fold Increase in Luciferase Activity | Reference |
| Reduction in PEG-lipid (3% to 0.75%) | 42.7 | [2] |
| Change in phospholipid and PEG-lipid content | 221 | [2] |
Table 2: Dose-Response of this compound LNPs in Jurkat Cells
| mRNA Type | mRNA Concentration | Transfection Time | Outcome | Reference |
| eGFP-mRNA | 125, 250, 500 ng/ml | 24, 48, 72 hours | High eGFP expression and viability at all doses. Maximal efficiency at ~48 hours. | [5] |
| Luciferase mRNA | > 20 ng | 48 hours | Significant increase in luciferase expression. | [3] |
| Luciferase mRNA | 30 ng | 48 hours | Optimal dose for this compound LNPs. | [3] |
Experimental Protocols
Protocol 1: this compound LNP Formulation
This protocol describes a general method for preparing this compound LNPs using microfluidic mixing.
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG(2000) in ethanol (B145695) to create individual stock solutions.
-
Prepare Organic Phase: Mix the lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 of this compound:DOPE:cholesterol:DMG-PEG(2000)).[5]
-
Prepare Aqueous Phase: Dilute the mRNA (e.g., eGFP-mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5).[5]
-
Microfluidic Mixing: Use a microfluidic mixing device to combine the organic and aqueous phases at a specific flow rate ratio (e.g., 3:1 aqueous:lipid).[5]
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight to remove ethanol and raise the pH.[5]
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[5]
Protocol 2: Jurkat Cell Transfection with this compound LNPs
This protocol outlines the steps for transfecting Jurkat cells with pre-formulated this compound LNPs.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 100,000 cells per well.[5]
-
LNP Dilution: Dilute the this compound mRNA LNPs to the desired working concentration in complete cell culture medium.
-
Transfection: Add the diluted LNP solution to the wells containing the Jurkat cells to achieve the final desired mRNA concentration (e.g., 125, 250, or 500 ng/ml).[5]
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Analysis: After incubation, harvest the cells and analyze for protein expression (e.g., by flow cytometry for fluorescent proteins) and cell viability (e.g., using a DAPI stain).[5]
Visualizations
Caption: A simplified workflow for this compound LNP transfection of Jurkat cells.
Caption: The cellular uptake pathway of this compound LNPs in Jurkat cells.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Transfecting Plasmid DNA into Jurkat Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. iscaconsortium.org [iscaconsortium.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmaceutics | Free Full-Text | Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles [mdpi.com]
- 13. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: C14-4 Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of C14-4 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LNP formulations?
This compound is an ionizable cationic lipid that has been identified as a highly effective component for formulating lipid nanoparticles for mRNA delivery.[1][2][3][4] It is favored for its potent transfection efficiency and comparatively low cytotoxicity, particularly when used for delivering mRNA to challenging cell types like primary human T cells.[1][5] Its ionizable nature—neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—is crucial for the encapsulation of nucleic acids and their subsequent release into the cytoplasm.[6][7][8]
Q2: Is this compound LNP-associated cytotoxicity a common issue?
While this compound is known for its favorable safety profile compared to other delivery methods like electroporation, cytotoxicity can still occur.[1][2][3] The toxicity of this compound LNPs is not solely dependent on the this compound lipid itself but is influenced by the overall formulation, including the purity of the lipid, the molar ratios of its components, the cell type being treated, and the dose.[1][9][10]
Q3: What are the primary factors that can contribute to the cytotoxicity of this compound LNPs?
Several factors can influence the cytotoxicity of this compound LNP formulations:
-
Purity of this compound Lipid: Using a crude mixture of this compound can lead to variability and potentially higher toxicity. Utilizing purified, fully saturated this compound has been shown to improve mRNA delivery without a corresponding increase in cytotoxicity.[1]
-
Formulation Compositions: The molar ratios of the four main components of LNPs—the ionizable lipid (this compound), a helper phospholipid (like DOPE), cholesterol, and a PEGylated lipid—significantly impact both transfection efficiency and cell viability.[9][11]
-
PEGylated Lipids: While essential for stability and shielding from the immune system, PEGylated lipids can sometimes induce an immune response, leading to accelerated blood clearance and potential adverse reactions upon repeated administration.[6]
-
High Concentrations: Like most delivery vectors, high concentrations of this compound LNPs can lead to increased cytotoxicity.[12]
-
Particle Size and Charge: The physicochemical properties of the LNPs, such as their size and surface charge, can affect how they interact with cells and, consequently, their toxicity profile.[10]
Q4: How can I assess the cytotoxicity of my this compound LNP formulation?
Several in vitro assays can be used to quantify the cytotoxic effects of LNP formulations.[13] Common methods include:
-
Cell Viability/Proliferation Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability.
-
CCK-8 Assay: Similar to the MTT assay, this colorimetric assay also assesses cell viability.
-
alamarBlue Assay: A redox indicator that changes color in response to cellular metabolic reduction.
-
-
Cell Membrane Integrity Assays:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed even at low LNP concentrations. | Impure this compound lipid stock. | Utilize highly purified, saturated this compound lipid for LNP formulation.[1] |
| Suboptimal formulation ratios. | Optimize the molar ratios of the LNP components. An orthogonal design of experiments can systematically identify the best-performing and least toxic formulations.[9][11] | |
| Sensitive cell line. | Titrate the LNP dose to determine the optimal concentration for your specific cell type. Consider shorter incubation times. | |
| Inconsistent results in cytotoxicity and transfection efficiency. | Variability in LNP formulation. | Ensure consistent and controlled formulation processes, such as using a microfluidic mixing device for reproducible LNP generation.[9] |
| Aggregation of LNPs. | Characterize LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to ensure uniformity. Optimize PEG-lipid content to prevent aggregation.[14] | |
| Decreased therapeutic efficacy and potential for adverse reactions upon repeated administration. | Immune response to PEGylated lipids. | Consider using PEG-lipids with shorter lipid tails (e.g., C14) that can detach from the LNP surface, potentially reducing immunogenicity.[14] Evaluate alternative shielding lipids if immunogenicity persists. |
| High off-target effects and accumulation in the liver. | Standard LNP biodistribution. | For non-hepatic targets, consider incorporating alternative components like bile acids or modified cholesterol to alter the biodistribution of the LNPs.[15] The SORT (Selective Organ Targeting) system, which involves adding a fifth lipid component, can also be used to direct LNPs to specific organs like the lungs or spleen.[6][16] |
Quantitative Data Summary
Table 1: Optimized this compound LNP Formulations for Enhanced Delivery and Reduced Cytotoxicity
| Formulation ID | Ionizable Lipid (this compound) | Helper Lipid (DOPE) | Cholesterol | PEG-Lipid | Key Finding | Reference |
| Initial Formulation | 35% | 16% | 46.5% | 2.5% | Baseline formulation for comparison. | [4] |
| B10 Formulation | 40% | 30% | 25% | 2.5% | Identified as an optimal formulation with threefold higher luciferase expression compared to the initial formulation.[4] | [4][11] |
| General Trend | Increased | Increased | Reduced | Moderate | Increasing this compound and DOPE ratios while reducing cholesterol tends to improve mRNA delivery. Moderate PEG ratios help minimize cytotoxicity.[9] | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle synthesis.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
mRNA in 10 mM citric acid buffer
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol at the desired molar ratios (e.g., 40:30:25:2.5 for the B10 formulation).
-
-
Prepare the Aqueous mRNA Phase:
-
Dilute the mRNA to the desired concentration in a 10 mM citric acid buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Downstream Processing:
-
The resulting LNP solution will contain ethanol. Remove the ethanol and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of this compound LNPs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., Jurkat, primary T cells)
-
Complete cell culture medium
-
This compound LNP formulations at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
-
LNP Treatment:
-
Treat the cells with serial dilutions of the this compound LNP formulations.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity in this compound LNP experiments.
Caption: The experimental workflow for this compound LNP formulation and characterization.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based LNP Evaluation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Optimization of C14-4 LNP size and polydispersity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of C14-4 lipid nanoparticle (LNP) size and polydispersity.
Frequently Asked Questions (FAQs)
Q1: What are the key components of this compound LNPs?
A1: this compound LNPs are typically composed of four main components: an ionizable cationic lipid (this compound), a helper phospholipid (commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or DOPE), cholesterol, and a PEGylated lipid (such as DMG-PEG2000) to prevent aggregation.[1][2][3][4] The molar ratios of these components are critical for determining the final characteristics of the LNPs.[1][3]
Q2: What is the ideal size and polydispersity index (PDI) for this compound LNPs for effective mRNA delivery?
A2: For optimal in vivo performance, an LNP size of 80-100 nm is generally targeted.[5] A polydispersity index (PDI) below 0.2 is considered ideal, indicating a uniform and monodisperse population of nanoparticles.[6][7][8] However, the optimal size can be application-dependent.
Q3: How does the N:P ratio impact LNP formulation?
A3: The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid cargo (P), is a critical parameter. It influences the encapsulation efficiency and the overall charge of the LNPs, which in turn affects their interaction with cells and transfection efficiency.[9][10]
Q4: Why is purification of this compound LNPs important?
A4: Purification, typically through dialysis, is a crucial step to remove residual ethanol (B145695) from the formulation process and any unencapsulated nucleic acid.[9][10] This process can significantly improve the transfection efficiency and reduce the cytotoxicity of the LNPs.[2]
Q5: How should this compound LNPs be stored?
A5: For short-term storage (up to one week), this compound LNPs are typically stable at 4°C.[9] For longer-term storage, it is recommended to freeze them at -80°C, often with the addition of a cryoprotectant like sucrose (B13894) to maintain their integrity.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large LNP Size (>150 nm) | 1. Low Total Flow Rate (TFR) in microfluidic synthesis: Slower mixing can lead to larger particles.[11][12][13] 2. Low Flow Rate Ratio (FRR) (Aqueous:Ethanolic): A lower proportion of the aqueous phase can result in larger LNPs.[14] 3. High Lipid Concentration: Increased lipid concentration can lead to the formation of larger particles.[13][15] 4. Suboptimal Lipid Ratios: An imbalance in the molar ratios of the lipid components, particularly a low percentage of PEG-lipid, can cause aggregation and larger particle sizes.[16] 5. Aggregation post-formulation: Instability of the LNP suspension can lead to aggregation over time. | 1. Increase the TFR: Higher flow rates in microfluidic systems promote faster mixing and result in smaller LNPs.[11][12][13] 2. Increase the FRR: A higher ratio of the aqueous phase to the ethanolic lipid phase (e.g., 3:1 or higher) generally leads to smaller particles.[14] 3. Decrease Lipid Concentration: Lowering the concentration of the lipid stock solution can help reduce the final LNP size.[13][15] 4. Optimize Lipid Ratios: Systematically vary the molar percentages of this compound, DOPE, cholesterol, and PEG-lipid. Increasing the PEG-lipid percentage (e.g., from 1.5% to 2.5%) can help control size and prevent aggregation.[1][16] 5. Ensure proper storage and handling: Store at 4°C for short-term use and consider using a cryoprotectant for long-term storage at -80°C.[9] Avoid repeated freeze-thaw cycles. |
| High Polydispersity Index (PDI > 0.3) | 1. Inconsistent Mixing: Manual mixing or suboptimal microfluidic parameters can lead to a heterogeneous population of LNPs. 2. Poor Quality of Reagents: Degradation of lipids or nucleic acids can affect the self-assembly process. 3. Aggregation: A mix of individual and aggregated particles will result in a high PDI. 4. Low Aqueous to Organic Phase Ratio: Ratios below 1.3:1 have been shown to result in high PDI.[14] | 1. Use a Microfluidic System: Microfluidics provides precise control over mixing and generally yields LNPs with lower PDI compared to manual methods.[4][7] Ensure the system is clean and free of clogs.[10] 2. Use High-Quality Reagents: Ensure lipids and nucleic acids are of high purity and have not degraded.[17] 3. Optimize Formulation to Prevent Aggregation: Adjust the PEG-lipid content and ensure proper pH of the aqueous buffer. 4. Increase Aqueous to Organic Phase Ratio: Use a ratio of at least 1.5:1, with 3:1 being a common starting point.[9][14] |
| Low mRNA Encapsulation Efficiency | 1. Suboptimal pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic pH (typically around 4.0) to be positively charged and effectively complex with the negatively charged mRNA.[9] 2. Incorrect N:P Ratio: An insufficient amount of ionizable lipid relative to the mRNA will result in incomplete encapsulation. 3. Poor Mixing: Inefficient mixing can lead to incomplete interaction between the lipids and the mRNA. | 1. Use an Acidic Aqueous Buffer: Prepare the mRNA solution in a buffer with a pH of approximately 4.0, such as 50 mM sodium acetate.[9] 2. Optimize the N:P Ratio: Experiment with different N:P ratios to find the optimal balance for your specific mRNA and lipid formulation. 3. Ensure Efficient Mixing: Utilize a microfluidic device for consistent and rapid mixing.[4][7] |
Quantitative Data Summary
Table 1: Effect of Lipid Molar Ratios on this compound LNP Properties
| Formulation | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG(2000) (mol%) | Size (nm) | PDI | Reference |
| Standard | 35 | 16 | 46.5 | 2.5 | ~80-100 | < 0.2 | --INVALID-LINK-- |
| High this compound/DOPE | Varied | Varied | Low | Moderate | 71.4 - 125.1 | < 0.3 | [1] |
| Low Cholesterol | Varied | Varied | Low | Moderate | 71.4 - 125.1 | < 0.3 | [1] |
Note: This table provides a general overview. Specific sizes and PDIs can vary based on the exact formulation and process parameters.
Table 2: Impact of Microfluidic Process Parameters on LNP Size
| Total Flow Rate (TFR) | Flow Rate Ratio (FRR) (Aqueous:Ethanolic) | Resulting LNP Size | Reference |
| Low | 3:1 | Larger particles | [11][12][13] |
| High | 3:1 | Smaller particles | [11][12][13] |
| Constant | 1.5:1 | Larger particles | [14] |
| Constant | 3:1 | Smaller particles | [14] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
1. Reagent Preparation:
- Ethanolic Lipid Mixture:
- Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol.[9]
- Combine the stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[9]
- Ensure all lipids are fully dissolved. Gentle heating to 37°C with vortexing may be necessary.[9]
- Aqueous mRNA Solution:
- Dilute the mRNA cargo to the desired concentration (e.g., 0.2 mg/mL) in an RNase-free acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[9]
2. Microfluidic Mixing:
- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.
- Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 10-25 mL/min and an FRR of 3:1 (Aqueous:Ethanolic).[9]
- Initiate the flow and collect the resulting LNP solution.
3. Purification:
- Immediately after formation, it is advisable to dilute the LNP solution in a neutral buffer like PBS (pH 7.4) to minimize lipid degradation.[9]
- Dialyze the LNP solution against PBS (pH 7.4) overnight using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 30 kDa) to remove ethanol and unencapsulated mRNA.[9][10]
4. Characterization:
- Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).
- Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for characterizing LNP size and PDI using DLS.
1. Sample Preparation:
- Dilute a small aliquot of the purified LNP solution in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.
2. DLS Measurement:
- Equilibrate the DLS instrument to the desired temperature (typically 25°C).
- Transfer the diluted LNP sample to a clean cuvette.
- Place the cuvette in the DLS instrument and perform the measurement according to the instrument's software instructions.
3. Data Analysis:
- The software will provide the Z-average diameter (an intensity-weighted average size) and the PDI.
- A PDI value below 0.2 indicates a monodisperse sample.
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting logic for high PDI in LNP formulations.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 6. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Size control of lipid nanoparticles via simulation-based design of a microfluidic chip and its effect on mRNA delivery in vitro and in vivo. – Ingentium Magazine [magazine.ingentium.com]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring LNP Size and its Significance in Drug Delivery - Inside Therapeutics [insidetx.com]
- 17. iscaconsortium.org [iscaconsortium.org]
Overcoming challenges in C14-4 LNP formulation.
Welcome to the technical support center for C14-4 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the formulation of this compound LNPs for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for this compound LNP components?
A1: The molar ratio of the lipid components significantly influences transfection efficiency and cytotoxicity.[1] While the optimal ratio may vary depending on the specific application and cargo, a commonly used starting point for this compound LNPs is a molar ratio of this compound (ionizable lipid), DOPE (helper phospholipid), cholesterol, and a PEGylated lipid.[1][2] Studies have shown that increasing the ratios of this compound and DOPE while decreasing the cholesterol ratio can lead to improved mRNA delivery.[1] A representative molar ratio is 35:16:46.5:2.5 for this compound:DOPE:cholesterol:DMG-PEG(2000).[2]
Q2: How does the purity of the this compound ionizable lipid affect LNP performance?
A2: Utilizing purified this compound lipid is crucial for optimal performance. Research has demonstrated that LNPs formulated with purified this compound exhibit significantly increased mRNA delivery and expression compared to those made with crude this compound, without a corresponding increase in cytotoxicity.
Q3: What is the recommended method for LNP formation?
A3: Microfluidic mixing is the gold standard for producing homogenous LNPs with high encapsulation efficiency and reproducibility.[3][4][5] This method allows for precise control over critical process parameters like Total Flow Rate (TFR) and Flow Rate Ratio (FRR), which directly impact LNP size and polydispersity.[3][6]
Q4: How should I store my this compound LNP formulations?
A4: LNP stability is critical for preserving their therapeutic efficacy. For short-term storage (up to one week), refrigeration at 4°C is recommended.[7] For longer-term storage, freezing at -80°C with the addition of a cryoprotectant such as 8-12% sucrose (B13894) is advised to maintain stability.[7][8] Lyophilization (freeze-drying) can also be employed for long-term preservation and has been shown to maintain LNP integrity and function upon reconstitution.[8][9]
Troubleshooting Guides
Issue 1: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
A high particle size or PDI can negatively impact the in vivo performance and cellular uptake of your LNPs. A PDI of less than 0.3 is generally considered acceptable for LNP formulations.[10]
| Possible Cause | Troubleshooting Step |
| Suboptimal Microfluidic Parameters | Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Increasing both the TFR and the FRR typically leads to smaller particle sizes.[3][6] A common starting point is a TFR of 10-25 ml/min and an FRR of 3:1 (Aqueous:Ethanol).[2][7] |
| Incorrect Lipid Concentration | Higher lipid concentrations can lead to the formation of larger particles.[11] Try decreasing the total lipid concentration in the ethanol (B145695) phase. |
| Inadequate Mixing | Ensure the microfluidic device is functioning correctly and there are no blockages. Slower mixing can lead to longer particle growth and larger sizes.[4] |
| Lipid Composition | The concentration of the PEG-lipid can influence particle size. Increasing the molar percentage of the PEGylated lipid can lead to smaller LNPs.[11][12] |
| Post-formulation Aggregation | Immediately after formation, dilute the LNP solution in a neutral buffer (e.g., PBS, pH 7.4) to minimize potential instability in the low-pH formulation buffer.[7] |
Issue 2: Low mRNA Encapsulation Efficiency (<80%)
Low encapsulation efficiency results in a lower therapeutic payload and can lead to unwanted effects from unencapsulated nucleic acids.
| Possible Cause | Troubleshooting Step |
| Incorrect N:P Ratio | The Nitrogen to Phosphate (B84403) (N:P) ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the nucleic acid, is critical for efficient encapsulation.[5][13] An N:P ratio of around 6 is common for effective complexation.[5][13] You may need to adjust the amount of your nucleic acid or ionizable lipid to achieve an optimal N:P ratio. |
| Suboptimal pH of Aqueous Buffer | The aqueous buffer containing the mRNA should have an acidic pH (typically pH 4.0-4.5) to ensure the ionizable lipid (this compound) is positively charged, facilitating electrostatic interaction with the negatively charged mRNA backbone.[2][7] |
| Poor Quality of mRNA | Ensure your mRNA is intact and free of contaminants. Degraded mRNA can lead to poor encapsulation. |
| Inadequate Mixing during Formulation | Ensure rapid and efficient mixing of the lipid and aqueous phases. For microfluidics, verify that the flow rates are stable and the mixing chamber is working as expected. |
Issue 3: LNP Instability (Aggregation, Fusion, or Leakage of Cargo)
LNP instability can lead to a loss of therapeutic efficacy and potential safety concerns.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | For short-term storage, use refrigeration at 2-8°C. For long-term storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][14] |
| Absence of Cryoprotectant | When freezing LNPs, always add a cryoprotectant like sucrose or trehalose (B1683222) (e.g., 10% w/v) to the formulation to prevent damage from ice crystal formation.[8] |
| Incorrect Storage Buffer pH | After formulation, LNPs should be dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS pH 7.4) for storage to maintain stability.[7] |
| Mechanical Stress | Avoid vigorous vortexing or shaking of LNP solutions, as this can cause aggregation and fusion. Gentle mixing by inversion is recommended. |
| Ethanol Content during Reconstitution (for lyophilized LNPs) | When reconstituting lyophilized LNPs, using a buffer containing a low percentage of ethanol may be necessary to fully restore LNP efficacy and entrapment efficiency.[15] |
Experimental Protocols & Data
Standard this compound LNP Formulation Protocol (Microfluidics)
-
Preparation of Lipid Phase (Ethanol):
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG(2000) in ethanol at the desired molar ratio (e.g., 35:16:46.5:2.5).[2]
-
The total lipid concentration should be optimized, with a typical starting point around 10-20 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Microfluidic Mixing:
-
Set the microfluidic system to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Combine the lipid and aqueous phases using the microfluidic device.
-
-
Downstream Processing:
Quantitative Data Summary
Table 1: Effect of Microfluidic Parameters on LNP Size
| Parameter | Value | Resulting LNP Size |
| Total Flow Rate (TFR) | Increasing | Decreases |
| Flow Rate Ratio (FRR) | Increasing | Decreases |
Note: This table summarizes general trends observed in LNP formulation.[3][6] Specific outcomes will depend on the complete set of formulation parameters.
Table 2: this compound LNP Formulation Examples and Characteristics
| Formulation | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Average Size (nm) | PDI |
| Standard | 35 | 16 | 46.5 | 2.5 | ~70-100 | < 0.2 |
| High this compound/DOPE | 40 | 25 | 30 | 5 | ~71-125 | < 0.3 |
Data compiled from various studies to illustrate the impact of molar ratios on LNP characteristics.[1][2]
Visualizations
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 5. biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.beckman.com [media.beckman.com]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 12. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. k2sci.com [k2sci.com]
- 15. tandfonline.com [tandfonline.com]
Enhancing the stability of C14-4 LNP formulations.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the stability of C14-4 lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the standard storage conditions for this compound LNP formulations?
A1: For short-term storage, this compound LNP solutions are stable at 4°C for up to one week.[1] For long-term storage, formulations should be frozen at -80°C.[1][2] It is crucial to add a cryoprotectant, such as 8-12% sucrose (B13894) or trehalose, before freezing to protect the LNPs during the freeze-thaw cycle and prevent aggregation.[1][2][3]
Q2: My LNPs are aggregating after storage. What are the likely causes and solutions?
A2: Aggregation, often indicated by an increase in particle size and polydispersity index (PDI), can be caused by several factors:
-
Improper Storage: Storing at 4°C for extended periods (beyond one week) or freezing without a cryoprotectant can lead to instability and aggregation.[1][4]
-
Suboptimal PEG-Lipid Content: Polyethylene glycol (PEG)-lipids are crucial for preventing aggregation.[5][6] Including as little as 0.5 mol% of a PEG-lipid can result in stable, homogenous LNPs.[7] Ensure your formulation includes an appropriate molar percentage of a PEG-lipid (typically 1.5-5 mol%).
-
Physical Stress: Shaking or strong vibrations can destabilize LNPs, leading to increased particle size and leakage of encapsulated mRNA.[4] Handle LNP solutions gently.
-
Formulation pH: After formulation in an acidic buffer (e.g., pH 4.0) to encapsulate the nucleic acid, it is common practice to dialyze or dilute the LNPs into a neutral buffer (e.g., PBS, pH 7.4) to minimize potential lipid degradation.[1]
Q3: How do the different lipid components affect the stability of my this compound formulation?
A3: Each lipid component plays a critical role in LNP structure and stability:[5][8]
-
This compound (Ionizable Lipid): This is key for encapsulating the negatively charged nucleic acid payload at an acidic pH and for facilitating endosomal escape.[1][9] The ratio of its protonatable nitrogen to the mRNA's phosphate (B84403) groups (N:P ratio) affects encapsulation and transfection efficiency.[10]
-
Cholesterol: Acts as a stabilizing agent by filling cavities within the LNP structure.[9] This increases the integrity of the nanoparticle, reduces the leakage of its cargo, and maintains structural stability.[5][9]
-
Helper Lipid (e.g., DOPE, DSPC): These phospholipids (B1166683) are structural components that fortify the bilayer structure of the LNP and can promote membrane fusion and endosomal escape.[6][9][11]
-
PEG-Lipid (e.g., C14-PEG, DMG-PEG): This component controls particle size during formation and provides a protective hydrophilic layer that prevents aggregation, enhancing colloidal stability.[5][6][7] The length of the lipid anchor can also influence circulation time and cellular uptake.[7][12]
Q4: My encapsulation efficiency (EE%) is low. How can I improve it?
A4: Low encapsulation efficiency can stem from issues in both the formulation components and the process itself.
-
Optimize Lipid Ratios: The molar ratios of the four lipid components are critical. An orthogonal design of experiments has shown that for this compound LNPs, increasing the proportion of this compound and the helper phospholipid while decreasing cholesterol can improve mRNA delivery, which is often correlated with good encapsulation.[13]
-
Check Buffer pH: Encapsulation of nucleic acids is highly dependent on the acidic pH of the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0), which protonates the this compound lipid, allowing it to interact with the negatively charged payload.[1] Ensure the pH of your aqueous phase is correct.
-
Verify Lipid and mRNA Quality: Ensure that the lipid stock solutions and the mRNA are not degraded. Individual lipid solutions are typically stable at -20°C for at least a week.[1]
-
Mixing Parameters: In microfluidic mixing, the flow rate ratio (FRR) between the aqueous and ethanolic phases (typically 3:1) and the total flow rate (TFR) can impact LNP formation and encapsulation.[1] Ensure these parameters are optimized and consistent.
Q5: I see a drop in transfection efficiency after storing my LNPs. Why is this happening?
A5: A decrease in biological activity after storage, even if physical parameters like size seem stable, often points to the degradation of the nucleic acid cargo or lipid components.
-
mRNA Integrity: The primary cause is often the degradation of the encapsulated mRNA. Hydrolysis can occur during storage, especially at temperatures above freezing.[14][15] Storing at -80°C is recommended to preserve mRNA integrity.[1]
-
Lipid Hydrolysis: Some ionizable lipids contain ester bonds that are susceptible to hydrolysis, which can alter the LNP's properties and ability to deliver its payload.[14][15] This process is accelerated at higher temperatures (e.g., 25°C) and can be influenced by buffer pH.[14]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP samples without adequate cryoprotection can damage the nanoparticles, leading to payload leakage and reduced efficacy.[3]
Quantitative Stability Data
The stability of LNP formulations is highly dependent on storage conditions. The tables below summarize the impact of temperature and pH on key stability-indicating parameters.
Table 1: Effect of Storage Temperature on LNP Stability
| Parameter | Storage at 4°C | Storage at 25°C | Key Takeaway |
|---|---|---|---|
| Particle Size | Generally stable for up to 8 weeks.[14] | Significant increase after 4 weeks, indicating aggregation. | Refrigerated storage is superior for maintaining particle size. |
| mRNA Integrity | Maintained for up to 8 weeks at optimal pH.[14] | Significant degradation observed after 4 weeks.[14] | Higher temperatures accelerate mRNA hydrolysis. |
| Gene Expression | Maintained for up to 8 weeks at pH 5.0, but dropped by ~50% at higher pHs.[14] | Dropped to <50% of initial levels after 4 weeks, regardless of pH.[14] | Both temperature and pH impact the biological activity of the formulation. |
Table 2: Influence of Lipid Composition on LNP Characteristics
| Lipid Component | Molar Ratio Range (Typical) | Impact on Stability & Performance |
|---|---|---|
| This compound | 35-50 mol% | Key for high encapsulation and transfection; higher ratios can improve delivery.[13][16] |
| Cholesterol | 40-50 mol% | Provides structural rigidity; reducing content (e.g., to ~10%) may improve delivery for some formulations.[9][13] |
| Helper Lipid (DOPE/DSPC) | 10-16 mol% | Fortifies bilayer structure; higher ratios can enhance performance.[11][13] |
| PEG-Lipid | 1.5-5 mol% | Crucial for preventing aggregation; content affects cellular uptake vs. circulation time.[8][17] |
Experimental Protocols & Workflows
General Workflow for this compound LNP Formulation and Stability Testing
Caption: Workflow for LNP formulation, purification, and stability analysis.
Troubleshooting Decision Tree for LNP Instability
Caption: Decision tree for troubleshooting common this compound LNP stability issues.
Key Experimental Methodologies
LNP Size and Polydispersity Measurement by DLS
Dynamic Light Scattering (DLS) is a fundamental technique used to determine the size distribution and polydispersity index (PDI) of LNPs, which are critical quality attributes affecting stability and efficacy.[10][18]
-
Principle: Measures fluctuations in scattered light intensity due to the Brownian motion of particles. This data is then used to calculate the hydrodynamic diameter and PDI.
-
Sample Preparation: Dilute the freshly prepared or stored LNP formulation in 1x PBS (pH 7.4) to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: Use a DLS instrument (e.g., Malvern Zetasizer).
-
Measurement: Equilibrate the sample to 25°C. Perform at least three measurements for each sample to ensure reproducibility.
-
Analysis: Report the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a narrow and homogenous particle size distribution.[11][16]
mRNA Encapsulation Efficiency (EE%) Assay
This assay quantifies the amount of mRNA successfully encapsulated within the LNPs versus the total amount of mRNA used in the formulation.
-
Principle: Utilizes a fluorescent dye (e.g., RiboGreen) that has significantly higher fluorescence when bound to nucleic acids. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[18]
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add the RiboGreen dye directly. This measures the fluorescence of unencapsulated, accessible mRNA (Free mRNA).
-
To the second set, first add a surfactant like 2% Triton X-100 to disrupt the LNP membrane, then add the RiboGreen dye. This measures the fluorescence of the total mRNA in the formulation (Total mRNA).
-
Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
Create a standard curve with known concentrations of free mRNA to quantify the amounts.
-
-
Calculation:
-
EE% = ((Total mRNA - Free mRNA) / Total mRNA) * 100
-
Zeta Potential Measurement
Zeta potential is an indicator of the surface charge of the LNPs, which can influence their stability in suspension and their interaction with cell membranes.[10]
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of particles in an electric field. This velocity is proportional to the zeta potential.
-
Sample Preparation: Dilute the LNP sample in a low ionic strength medium, such as 0.1x PBS, to obtain accurate readings.[10]
-
Instrumentation: Use a DLS instrument equipped with an ELS module.
-
Measurement: Load the diluted sample into the appropriate capillary cell and apply the electric field.
-
Analysis: The zeta potential is reported in millivolts (mV). For ionizable LNPs, the value will be close to neutral at physiological pH.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo | MDPI [mdpi.com]
- 9. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.curapath.com [blog.curapath.com]
C14-4 Purity and LNP Performance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance on the impact of C14-4 ionizable lipid purity on the performance of lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound is an ionizable cationic lipid that is a key component in LNP formulations designed for the delivery of nucleic acids, such as mRNA.[1][2][3] Its ionizable nature—being nearly neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—is crucial for efficiently encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm after cellular uptake.[4][5] this compound has demonstrated high transfection efficiency, particularly in hard-to-transfect cells like primary human T cells, while maintaining low cytotoxicity, making it valuable for applications like CAR-T cell engineering.[1][2][6][7]
Q2: How significant is the purity of this compound for LNP performance?
A2: The purity of this compound is a critical quality attribute (CQA) that can significantly impact LNP performance.[8] Studies have shown that LNPs formulated with purified this compound result in significantly higher mRNA delivery and protein expression compared to LNPs made with crude, unpurified this compound.[6] This is achieved with minimal to no negative effects on LNP physical characteristics or cell viability.[6] Impurities can arise from the synthesis process and may include isomers or degradation products like oxides, which could potentially interfere with LNP formation, stability, or biological activity.[2][9]
Q3: What are the typical quality attributes of an LNP formulation that are affected by lipid purity?
A3: Lipid purity can influence several key LNP quality attributes:
-
Transfection Efficiency: The primary performance metric, which is significantly improved with higher purity this compound.[6]
-
Encapsulation Efficiency: The percentage of the nucleic acid cargo successfully loaded into the LNPs.[10][11] While one study noted that purified this compound did not greatly alter mRNA concentration in the final LNP formulation, impurities could theoretically interfere with the encapsulation process.[6]
-
Particle Size and Polydispersity Index (PDI): These are critical parameters affecting cellular uptake, biodistribution, and consistency.[11][12] While purified this compound did not significantly change the particle diameter in a key study, inconsistent lipid quality can lead to variability in LNP size and a higher PDI, indicating a less uniform particle population.[6][11]
-
Stability: The chemical stability of lipids is crucial for the shelf-life of LNP formulations.[13][14] Oxidative impurities, for example, can lead to the formation of aldehydes that covalently modify the mRNA payload, rendering it inactive.[9]
Q4: What is a recommended purity level for this compound in research and development?
A4: Commercially available this compound is often supplied with a purity of ≥95% (as a mixture of isomers).[2] For optimal and reproducible results, using a highly purified, well-characterized lipid is strongly recommended. Regulatory agencies are placing increasing emphasis on the comprehensive characterization of lipid components, including their purity profiles and potential degradation pathways.[15]
Q5: How can I assess the purity of my this compound lipid?
A5: Several analytical techniques can be used to assess the purity of ionizable lipids like this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful method, as lipids lack a UV chromophore, making traditional UV detection unsuitable.[8] This method can separate and quantify the main lipid component from its impurities.[8][16] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the lipid and its impurities.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during LNP formulation and experimentation, with a focus on this compound purity as a potential root cause.
Problem: Low Transfection Efficiency or Poor Protein Expression
Your LNPs are well-formed (correct size, low PDI) but you observe lower-than-expected protein expression from your mRNA cargo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 8. Understand Lipid Nanoparticle Composition with a Universal Detector [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 11. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 12. susupport.com [susupport.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Regulatory Impact on Lipid Nanoparticle Composition [eureka.patsnap.com]
- 16. cphi-online.com [cphi-online.com]
Technical Support Center: Optimizing C14-4 LNP Formulations for Maximal Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing C14-4 lipid nanoparticle (LNP) formulations to achieve maximal protein expression from mRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in protein expression?
A1: this compound is a novel, ionizable lipid that is a critical component in the formulation of lipid nanoparticles (LNPs) designed for messenger RNA (mRNA) delivery.[1][2] Its primary role is to encapsulate and protect the mRNA cargo, facilitate its delivery across the cell membrane, and promote its release into the cytoplasm. Once the mRNA is in the cytoplasm, the cell's own machinery translates it into the desired protein. Therefore, this compound does not directly influence protein expression at the transcriptional or translational level but is essential for the efficient delivery of the mRNA template.
Q2: What are the other components of a typical this compound based LNP formulation?
A2: A typical LNP formulation containing this compound also includes other lipids that contribute to the stability, delivery efficiency, and biocompatibility of the nanoparticles. These commonly include:
-
A neutral helper lipid: such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the structural integrity of the lipid bilayer and can facilitate endosomal escape.[1]
-
Cholesterol: which helps to stabilize the LNP structure and regulate membrane fluidity.[1]
-
A PEGylated lipid: such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), which provides a hydrophilic shield to prevent aggregation, reduce nonspecific uptake, and prolong circulation time in vivo.[3]
Q3: Why is the molar ratio of this compound and other lipids important?
A3: The molar ratio of the lipid components in an LNP formulation is a critical parameter that significantly influences the physicochemical properties and biological activity of the nanoparticles.[4] Altering the ratio of this compound to other lipids can impact:
-
mRNA encapsulation efficiency: The amount of mRNA successfully loaded into the LNPs.
-
Particle size and stability: Which can affect cellular uptake and in vivo distribution.[5]
-
Transfection efficiency: The effectiveness of mRNA delivery into the cytoplasm.
-
Cytotoxicity: The potential for the LNPs to cause cell death.[6]
Therefore, optimizing the molar ratios is essential for achieving maximal protein expression with minimal toxicity.
Q4: What is the general mechanism of protein expression using this compound LNPs?
A4: The process begins with the formulation of LNPs where the positively charged this compound lipid (at acidic pH) interacts with the negatively charged mRNA to encapsulate it. These LNPs are then introduced to the target cells. The LNPs are taken up by the cells, typically through endocytosis. Inside the endosome, the acidic environment leads to the protonation of this compound, which facilitates the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. The cell's ribosomes then translate the mRNA sequence to produce the protein of interest.
Troubleshooting Guides
Issue 1: Low Protein Expression
| Possible Cause | Suggested Solution |
| Suboptimal LNP Formulation | The molar ratio of this compound and other lipids may not be ideal for your cell type. It has been shown that increasing the ratio of this compound and DOPE while decreasing cholesterol can improve mRNA delivery.[7] Perform a design of experiment (DoE) to screen different molar ratios. (See Experimental Protocols section). |
| Low mRNA Encapsulation Efficiency | Ensure the pH of the buffer used for mRNA dilution is acidic (e.g., pH 4.0-5.0) to facilitate the interaction between the ionizable this compound and the negatively charged mRNA.[4] Verify the quality and integrity of your mRNA before encapsulation. |
| Inefficient Cellular Uptake | The size of the LNPs might be too large. Optimize the formulation and mixing parameters to achieve a particle size in the range of 80-150 nm. The PEG-lipid content can also influence uptake; a bell-shaped relationship has been observed, so optimization is key.[3] |
| Poor Endosomal Escape | The ionizable nature of this compound is crucial for endosomal escape. Ensure the pKa of the lipid is appropriate for the endosomal pH. The inclusion of helper lipids like DOPE is also important for this step. |
| mRNA Degradation | Use RNase-free reagents and techniques throughout the LNP formulation and cell culture process to prevent mRNA degradation. |
| Low Transfection Efficiency in a Specific Cell Line | Optimize transfection conditions such as the dose of LNPs per cell and the incubation time. Different cell types may require different optimal conditions.[2][8] |
Issue 2: High Cytotoxicity
| Possible Cause | Suggested Solution |
| High Concentration of LNPs | Reduce the concentration of LNPs added to the cells. Perform a dose-response experiment to determine the optimal concentration that balances high protein expression with low cytotoxicity. |
| Toxicity of the LNP Formulation | The molar ratio of the lipids can affect cytotoxicity. Some studies suggest that high ratios of PEG may be detrimental.[7] Screen different formulations to identify one with lower toxicity. This compound itself has been shown to have low cytotoxicity compared to other methods like electroporation.[1][2][9][10] |
| Contaminants in the LNP Preparation | Ensure that all reagents are of high purity and that the final LNP suspension is properly purified (e.g., through dialysis or tangential flow filtration) to remove any residual solvents or unencapsulated components. |
| Sensitivity of the Cell Type | Some cell types are inherently more sensitive to lipid-based transfection reagents. Reduce the incubation time of the LNPs with the cells or use a more gentle transfection protocol. |
Data Presentation
Table 1: Example this compound LNP Formulations for mRNA Delivery
| Formulation ID | Ionizable Lipid (this compound) (mol%) | Helper Lipid (DOPE) (mol%) | Cholesterol (mol%) | PEG Lipid (mol%) | Target Cell Type | Reference |
| Initial Formulation | 35 | 16 | 46.5 | 2.5 | Jurkat cells | [1] |
| B10 (Optimized) | 40 | 30 | 25 | 2.5 | Jurkat cells, Primary human T cells | [1] |
Table 2: Hypothetical Experimental Design for this compound Concentration Optimization
| Formulation | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | PEG Lipid (mol%) | N/P Ratio | Measured Protein Expression (Relative Units) | Cell Viability (%) |
| F1 | 30 | 25 | 42.5 | 2.5 | 6 | ||
| F2 | 35 | 25 | 37.5 | 2.5 | 6 | ||
| F3 | 40 | 25 | 32.5 | 2.5 | 6 | ||
| F4 | 45 | 25 | 27.5 | 2.5 | 6 | ||
| F5 | 50 | 25 | 22.5 | 2.5 | 6 |
Experimental Protocols
Protocol 1: Preparation of this compound containing LNPs by Microfluidic Mixing
This protocol describes a general method for preparing this compound LNPs. The optimal lipid ratios and flow rates should be determined empirically for each specific application.
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol (B145695). A 10 mg/ml solution in ethanol is a common starting point for this compound.[10][11]
-
Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required.[12]
-
-
Preparation of the Ethanolic Lipid Mixture:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., the B10 formulation: 40% this compound, 30% DOPE, 25% cholesterol, 2.5% PEG-lipid).[1]
-
Mix thoroughly by pipetting. This ethanolic lipid mixture can be stored at -20°C for at least a week.[12]
-
-
Preparation of the Aqueous mRNA Solution:
-
Dilute the mRNA cargo to a working concentration (e.g., 0.2 mg/ml) in an RNase-free acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[12]
-
-
LNP Formulation using a Microfluidic Mixer:
-
Set up a microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (aqueous to ethanolic) typically at 3:1.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated components.
-
Filter-sterilize the LNP solution using a 0.22 µm filter if required for cell culture experiments.[12]
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using standard techniques (e.g., dynamic light scattering and a fluorescent dye-based assay).
-
Protocol 2: In Vitro Transfection and Protein Expression Analysis
-
Cell Seeding:
-
Seed the target cells in a suitable plate format (e.g., 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
-
LNP Treatment:
-
On the day of transfection, dilute the prepared this compound LNPs to the desired concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNPs.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
-
Analysis of Protein Expression:
-
After incubation, harvest the cells or cell lysate.
-
Quantify the expression of the target protein using an appropriate method, such as:
-
For reporter proteins (e.g., Luciferase, GFP): Use a luminometer or fluorescence microscope/plate reader.
-
For other proteins: Use Western blotting, ELISA, or flow cytometry with a specific antibody.
-
-
-
Assessment of Cytotoxicity:
-
In a parallel experiment, assess cell viability using a standard assay such as MTT, MTS, or a live/dead cell stain.
-
References
- 1. This compound (C14-494,Lipid B-4,Lipid B4) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing your Transfection Strategy | Lonza [bioscience.lonza.com]
- 9. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 10. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Strategies to minimize off-target effects of C14-4 LNPs.
Welcome to the technical support center for C14-4 lipid nanoparticle (LNP) technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to off-target effects of this compound LNPs?
A1: Off-target effects of this compound LNPs are multifactorial and can be broadly categorized into two main areas:
-
Biodistribution-related off-target effects: This occurs when the LNPs accumulate in tissues or organs other than the intended target. The liver, spleen, and lungs are common sites of off-target accumulation for intravenously administered LNPs.[1][2][3][4] Even with localized injections, some systemic circulation can lead to off-target organ exposure.[1]
-
Cellular-level off-target effects: This involves unintended interactions at the cellular and molecular level, including:
-
Immunogenicity: this compound LNPs, like other ionizable lipid-based LNPs, can be recognized by the immune system, leading to the production of pro-inflammatory cytokines.[2][5][6][7] The mRNA cargo itself can also be immunogenic, although this can be mitigated by using modified nucleosides.[5]
-
Nonspecific Cellular Uptake: LNPs can be taken up by non-target cells through various endocytic pathways.[8]
-
Complement Activation: PEGylated lipids on the LNP surface can sometimes trigger complement activation-related pseudoallergy (CARPA).[9][10]
-
Q2: How can I optimize the this compound LNP formulation to reduce off-target delivery?
A2: Optimizing the molar ratios of the four lipid components is a critical strategy. For this compound LNPs, particularly for T-cell targeting, research suggests that increasing the proportion of the this compound ionizable lipid and the helper lipid (e.g., DOPE) while decreasing the cholesterol content can enhance delivery to target cells and potentially reduce off-target effects.[11] A well-optimized formulation improves transfection efficiency in the target cells, thereby allowing for a lower overall dose and minimizing systemic exposure.
Q3: What is the role of PEGylated lipids in off-target effects, and how can I mitigate them?
A3: PEGylated lipids are crucial for controlling LNP size and providing a "stealth" shield to prolong circulation time.[9][10][12][13][14] However, they can also lead to off-target issues:
-
Accelerated Blood Clearance (ABC) Phenomenon: Repeat injections of PEGylated LNPs can induce the production of anti-PEG antibodies, leading to rapid clearance of subsequent doses and altered biodistribution.[9][10][13]
-
Reduced Cellular Uptake: The PEG shield can hinder the interaction of LNPs with target cells, a phenomenon often called the "PEG dilemma".[8][10]
Mitigation Strategies:
-
Optimize PEG Density: The molar percentage of the PEG-lipid can be fine-tuned. Lower densities may reduce immunogenicity but could also decrease stability and circulation time.[9][10]
-
Use Sheddable PEG-Lipids: Employing PEG-lipids with shorter lipid anchors (e.g., C14-PEG) can allow for faster dissociation from the LNP surface in vivo, unmasking the LNP for cellular uptake in target tissues.[15][16]
Q4: Can I use targeting ligands to improve the specificity of my this compound LNPs?
A4: Yes, active targeting is a highly effective strategy. By conjugating targeting ligands such as antibodies or antibody fragments to the LNP surface (often to the distal end of the PEG-lipid), you can direct the LNPs to specific cell surface receptors on your target cells.[3][15][17][18] For example, LNPs have been successfully targeted to T-cells by using anti-CD4 or anti-CD5 antibodies.[15][17] This approach can significantly enhance on-target delivery while minimizing uptake by non-target cells.
Troubleshooting Guides
Problem 1: High liver accumulation despite targeting another organ.
| Potential Cause | Troubleshooting Step | Rationale |
| Passive Accumulation | Optimize LNP size. Smaller LNPs may exhibit different biodistribution profiles.[1] | The liver's fenestrated endothelium allows for the passive accumulation of nanoparticles of certain sizes. |
| ApoE Adsorption | Modify the LNP surface charge or PEG density. | Apolipoprotein E (ApoE) in the blood can bind to LNPs and facilitate their uptake by hepatocytes.[16][19] |
| Inefficient Targeting | Increase the density of the targeting ligand on the LNP surface. | Insufficient ligand density may not be enough to outcompete the natural tropism of LNPs for the liver. |
| Long Circulation Time | Use a PEG-lipid with a shorter lipid anchor (e.g., C14-PEG) to promote faster clearance or shedding of the PEG shield.[15][16] | Prolonged circulation can lead to increased opportunities for liver uptake. |
Problem 2: Observed immunogenicity or inflammatory response after LNP administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Immunogenicity of Ionizable Lipid | Reduce the overall LNP dose by improving targeting efficiency. | This compound, like other ionizable lipids, can activate innate immune pathways.[2][6] |
| mRNA Immunogenicity | Use nucleoside-modified mRNA (e.g., with N1-methylpseudouridine) in your payload.[5] | Modified nucleosides can reduce the recognition of mRNA by innate immune sensors like Toll-like receptors. |
| PEG-related Immune Response | Screen different PEG-lipids or reduce the PEG molar ratio in the formulation.[9][10] | PEG itself can be immunogenic in some cases. |
| Formulation Impurities | Ensure high purity of all lipid components and remove any residual solvents from the formulation process.[15] | Impurities can trigger non-specific inflammatory responses. |
Experimental Protocols & Data
Table 1: Example this compound LNP Formulations for T-Cell Targeting
This table summarizes data from studies optimizing this compound LNP formulations for improved mRNA delivery to T-cells, which is a key strategy to reduce off-target effects by enhancing on-target efficacy.
| Formulation ID | Ionizable Lipid (this compound) (mol%) | Helper Lipid (DOPE) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Relative mRNA Delivery to Jurkat T-cells (vs. Standard) | Reference |
| Standard S2 | 35 | 16 | 46.5 | 2.5 | 1.0x | [11][20] |
| Optimized B10 | Increased | Increased | Decreased | Moderate | ~3.0x | [11] |
Note: Specific molar ratios for the B10 formulation are proprietary to the cited research but the trend of increasing this compound and DOPE while decreasing cholesterol is noted as beneficial.[11]
Protocol: LNP Formulation by Microfluidic Mixing
This is a generalized protocol for formulating this compound LNPs. Optimization of flow rates and ratios is recommended for specific applications.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the this compound ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.[1][21] For example, a common starting ratio is 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG).[22]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA cargo in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[1] The acidic pH ensures that the ionizable lipid is protonated and can complex with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic channels facilitates the self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against a physiological pH buffer (e.g., PBS, pH 7.4) overnight to remove the ethanol and raise the pH.[1] This neutralizes the surface charge of the LNPs.
-
Concentrate the LNP solution to the desired final concentration using a suitable method like centrifugal filtration.
-
-
Characterization:
-
Measure the LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Visualizations
Signaling and Workflow Diagrams
Caption: Overview of in vivo pathways leading to on-target and off-target effects of LNPs.
Caption: A logical workflow for optimizing LNP formulations to minimize off-target effects.
Caption: The "PEG dilemma": balancing the pros and cons of PEG density on LNP performance.
References
- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers Develop New LNP to Enhance The Efficacy of mRNA Therapy [creative-biogene.com]
- 7. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 15. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 18. Lipid nanoparticle-based strategies for extrahepatic delivery of nucleic acid therapies - challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 21. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: C14-4 Handling and Storage
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of C1al support for researchers, scientists, and drug development professionals utilizing C14-4 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Low mRNA Encapsulation Efficiency
Problem: The encapsulation efficiency of mRNA in your this compound lipid nanoparticle (LNP) formulation is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Lipid Ratios | The molar ratio of the lipid components is critical for efficient mRNA encapsulation.[1] Review and optimize the molar ratios of this compound, helper lipid (e.g., DOPE), cholesterol, and PEGylated lipid. A common starting point is a this compound:DOPE:cholesterol:PEG molar ratio of 35:16:46.5:2.5.[2] |
| Incorrect N:P Ratio | The nitrogen-to-phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the mRNA, significantly impacts encapsulation. An optimal N:P ratio is crucial for the electrostatic interactions that drive encapsulation. This ratio may need to be empirically determined for your specific mRNA and formulation. |
| Low Total Lipid Concentration | Increasing the total lipid concentration during formulation can improve the capture of the mRNA cargo.[3] |
| Inadequate Mixing | Inefficient mixing of the lipid and aqueous phases can lead to poor LNP formation and low encapsulation. For reproducible results, consider using a microfluidic mixing device.[4] If using manual mixing, ensure rapid and consistent addition of the ethanolic lipid solution to the aqueous mRNA solution with immediate and thorough vortexing. |
| mRNA Degradation | The integrity of your mRNA is paramount. Ensure you are working in a strictly RNase-free environment to prevent degradation of your mRNA cargo.[4] |
Lipid Nanoparticle (LNP) Aggregation
Problem: The formulated LNPs are aggregating, leading to an increase in particle size and polydispersity index (PDI).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient PEGylation | The PEGylated lipid component stabilizes the LNP and prevents aggregation. A low molar percentage of PEG-lipid can lead to instability. However, excessive PEG can hinder cellular uptake. Optimization of the PEG-lipid concentration is key.[1][5] |
| Incorrect Buffer Conditions Post-Formulation | After formulation in an acidic buffer, LNPs should be dialyzed or diluted into a neutral buffer (e.g., PBS, pH 7.4) for storage and use. Prolonged exposure to low pH can affect LNP stability. |
| Improper Storage | Storing LNPs at inappropriate temperatures can lead to aggregation. For short-term storage (up to one week), 4°C is recommended. For longer-term storage, flash-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like sucrose (B13894) is advised. |
| High LNP Concentration | Highly concentrated LNP solutions may be more prone to aggregation. If you observe aggregation, consider diluting the LNP suspension. |
Low Transfection Efficiency
Problem: The this compound LNPs show low transfection efficiency in the target cells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal LNP Formulation | The transfection efficiency is highly dependent on the LNP composition. Higher ratios of this compound and DOPE, combined with lower cholesterol ratios, have been shown to improve mRNA delivery to Jurkat cells.[1] |
| Inefficient Endosomal Escape | The ionizable nature of this compound is designed to facilitate endosomal escape.[6] If transfection is low, ensure the LNP formulation promotes this process. The pKa of the ionizable lipid is a critical factor. |
| Cell Health and Type | The health and type of target cells are crucial. Ensure cells are healthy and in the logarithmic growth phase. Primary cells, like T cells, may require activation to achieve efficient transfection.[7] |
| Incorrect LNP Dosage | The dose of LNPs administered to the cells will affect transfection efficiency. A dose-response experiment should be performed to determine the optimal LNP concentration for your specific cell type and application.[7] |
| LNP Size and Polydispersity | The size and uniformity of your LNPs can impact cellular uptake. Aim for a particle size of less than 100 nm with a low PDI for efficient transfection.[8] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound, typically supplied as a solution in ethanol (B145695), should be stored at -20°C for short-term and -80°C for long-term stability.[9] Formulated lipid nanoparticles (LNPs) can be stored at 4°C for up to a week. For longer storage, it is recommended to add a cryoprotectant (e.g., 8-12% sucrose) and store at -80°C.
2. How should I prepare this compound for LNP formulation?
Before use, allow the this compound solution to warm to room temperature. It is crucial to ensure that the lipid is fully dissolved. If necessary, gentle heating to 37°C with intermittent vortexing can be applied to aid dissolution. All handling should be performed using glass or appropriate chemical-resistant plasticware to avoid contamination.
3. What is a typical molar ratio for formulating LNPs with this compound?
A commonly used molar ratio for this compound based LNPs for T-cell transfection is this compound:DOPE:cholesterol:DMG-PEG(2000) at 35:16:46.5:2.5. Another optimized formulation, B10, uses a molar ratio of 40:30:25:2.5.[2] However, the optimal ratio may vary depending on the specific application and mRNA cargo, and empirical optimization is recommended.
4. What is the optimal pH for the aqueous buffer during LNP formulation?
An acidic aqueous buffer, typically with a pH between 4.0 and 5.0, is used to prepare the mRNA solution. This low pH ensures that the ionizable lipid this compound (pKa = 6.5) is protonated and positively charged, facilitating its complexation with the negatively charged mRNA backbone.[10]
5. How can I control the size of the this compound LNPs?
The size of the LNPs is influenced by several factors, including the lipid composition (especially the PEG-lipid percentage), the mixing method, and the flow rate ratio if using a microfluidic device. Using a microfluidic mixing approach generally provides better control over particle size and results in a lower polydispersity index (PDI) compared to manual mixing.
Experimental Protocols
General Protocol for this compound LNP Formulation using Microfluidic Mixing
This protocol provides a general guideline for the formulation of this compound LNPs encapsulating mRNA.
Materials:
-
This compound in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG(2000)) in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 30 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Ensure all lipid stock solutions are fully dissolved. If necessary, warm to 37°C and vortex.
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions (this compound, DOPE, cholesterol, and DMG-PEG(2000)) in the desired molar ratio in an RNase-free microcentrifuge tube. Vortex to mix thoroughly.
-
Prepare Aqueous mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio of the aqueous phase to the ethanolic lipid phase is 3:1.
-
LNP Formulation: Load the aqueous mRNA solution and the ethanolic lipid mixture into separate syringes and initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis: Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.
Visualizations
Caption: Experimental workflow for the formulation of this compound lipid nanoparticles.
Caption: Logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical considerations of mRNA–LNP technology for CAR-T therapy: components, payloads and emerging horizons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to C14-4 and SM-102 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, from vaccines to gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a critical determinant of their efficacy. This guide provides an objective comparison of two prominent ionizable lipids: C14-4 and SM-102, focusing on their performance in mRNA delivery, supported by experimental data.
At a Glance: this compound vs. SM-102
| Feature | This compound | SM-102 |
| Primary Application Focus | T-cell and extrahepatic delivery | Intramuscular and systemic delivery |
| Key Advantage | Potent transfection of immune cells, particularly T-cells, with reduced cytotoxicity compared to methods like electroporation.[1][2] | High efficiency for intramuscular mRNA delivery and robust protein expression.[3] |
| In Vivo Performance | Demonstrates a preference for spleen over liver delivery, enabling targeted transfection of immune cells.[1] | Shows high transfection efficiency at the injection site (muscle) with some distribution to the liver and spleen.[4] |
| Innate Immune Activation | Implied to interact with the innate immune system, a general characteristic of ionizable lipid-based LNPs. | Known to activate innate immune responses through Toll-like receptor 4 (TLR4), leading to NF-κB and IRF activation.[5][6][7] |
Quantitative Performance Data
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of this compound and SM-102 performance in mRNA delivery.
In Vitro mRNA Delivery Efficiency
| Ionizable Lipid | Cell Line | Transfection Efficiency | Key Findings |
| This compound | Jurkat (T-cell line) | Dose-dependent increase in luciferase expression, significantly outperforming lipofectamine.[2] | Identified as a top-performing lipid for T-cell transfection with minimal cytotoxicity.[2] |
| This compound | Primary Human T-cells | Dose-dependent luciferase expression with high cell viability.[2] | Purified this compound LNPs showed significantly higher expression compared to crude formulations.[2] |
| SM-102 | HEK293T, HeLa, THP-1 | Significantly higher protein expression compared to ALC-0315, MC3, and C12-200 in all tested cell lines.[8] | Demonstrated a clear dose-response relationship in all cell lines.[8] |
| SM-102 | HEK293T | 10-fold higher luciferase expression compared to KC2-formulated LNPs. | Showed significantly greater transfection efficiency and intensity of GFP expression. |
In Vivo mRNA Delivery Efficiency
| Ionizable Lipid | Animal Model | Reporter Gene/Payload | Route of Administration | Key Findings |
| This compound | C57BL/6 Mice | Luciferase mRNA | Intravenous | Higher proportion of spleen transfection over liver compared to the clinical standard MC3.[1] |
| This compound (Antibody-conjugated) | C57BL/6 Mice | GFP mRNA | Intravenous | Achieved significant transfection in circulating T-cells with specificity over other immune cell types.[1] |
| SM-102 | BALB/c Mice | Luciferase mRNA | Intramuscular | 60% higher mean bioluminescence compared to ALC-0315 at 24 hours post-injection.[3] |
| SM-102 | C57BL/6 Mice | Luciferase mRNA | Intramuscular | Comparable transfection efficiency at the injection site to a muscle-selective lipid, but with notable off-target expression in the liver and spleen.[4] |
| SM-102 | BALB/c Mice | SARS-CoV-2 Spike Protein mRNA | Intramuscular | Induced a 10-fold higher neutralizing antibody titer compared to a novel ionizable lipid at lower doses.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols used in the cited studies.
LNP Formulation (General Protocol)
Lipid nanoparticles are typically formulated using a microfluidic mixing device.
-
Preparation of Lipid Solution: The ionizable lipid (this compound or SM-102), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) to form the organic phase.[4][10] The molar ratios of these components are optimized for specific applications (see tables above for examples).
-
Preparation of Aqueous Solution: The mRNA payload is diluted in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[4]
-
Microfluidic Mixing: The organic and aqueous phases are mixed at a defined flow rate ratio (typically 1:3 organic to aqueous) using a microfluidic mixing device (e.g., NanoAssemblr).[10][11] This rapid mixing process leads to the self-assembly of LNPs with the mRNA encapsulated within the core.
-
Purification and Characterization: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA. The size, polydispersity index (PDI), and encapsulation efficiency of the LNPs are then characterized using dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen assay), respectively.[12][13]
In Vivo Luciferase Expression Assay
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used.
-
LNP Administration: A specific dose of mRNA-LNPs (e.g., 1 µg of luciferase mRNA) is administered to the mice via the desired route (e.g., intramuscular injection into the gastrocnemius muscle or intravenous injection).[3]
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS).[3][4]
-
Data Analysis: The total flux (photons/second) in the region of interest is quantified to determine the level of protein expression.
Visualizing the Processes
To better understand the experimental workflows and biological pathways, the following diagrams are provided.
Conclusion
Both this compound and SM-102 are highly effective ionizable lipids for mRNA delivery, each with distinct advantages depending on the therapeutic application. SM-102 has demonstrated robust protein expression following intramuscular administration, making it a suitable candidate for vaccines. In contrast, this compound shows a preference for extrahepatic delivery, particularly to immune cells, positioning it as a promising lipid for T-cell based immunotherapies and applications requiring targeted delivery to the spleen.
The choice between this compound and SM-102 will ultimately depend on the specific requirements of the mRNA therapeutic, including the target cell type, desired biodistribution, and immunological properties. The data presented in this guide serves as a valuable resource for researchers and drug developers in making informed decisions for the selection of ionizable lipids in their LNP formulations.
References
- 1. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA Vaccines Against SARS‐CoV‐2 Variants Delivered by Lipid Nanoparticles Based on Novel Ionizable Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
C14-4 LNPs vs. Electroporation for CAR T-Cell Engineering: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of CAR T-cell engineering, the choice of a delivery platform for genetic material is a critical determinant of therapeutic success. This guide provides an objective comparison of two prominent non-viral methods: C14-4 lipid nanoparticles (LNPs) and electroporation, supported by experimental data and detailed protocols.
The engineering of Chimeric Antigen Receptor (CAR) T-cells has revolutionized cancer immunotherapy. While viral vectors have been the conventional method for gene delivery, non-viral approaches are gaining traction due to their potential for improved safety profiles and transient CAR expression, which can mitigate long-term toxicity. Among these, this compound LNPs and electroporation are leading contenders for the delivery of CAR-encoding messenger RNA (mRNA). This guide delves into a head-to-head comparison of their performance, offering a comprehensive resource for informed decision-making in your research and development endeavors.
Quantitative Performance Metrics
To facilitate a clear comparison, the following table summarizes key quantitative data from studies evaluating this compound LNPs and electroporation for CAR T-cell engineering.
| Performance Metric | This compound LNPs | Electroporation | Source(s) |
| Transfection Efficiency | Equivalent to electroporation | 70-90% | [1][2] |
| Cell Viability | 76-78% | 31-60% | [1][3] |
| CAR Surface Expression | Similar to electroporation | High | [1] |
| Cancer Cell Killing Activity | Potent, similar to electroporation | Potent | [1] |
Experimental Workflows
Visualizing the procedural steps of each technique is crucial for understanding their implementation in a laboratory setting.
Figure 1. High-level experimental workflows for CAR T-cell engineering using this compound LNPs and electroporation.
CAR Signaling Pathway
The ultimate goal of CAR T-cell engineering is to elicit a potent and specific anti-tumor response. This is initiated by the binding of the CAR to its target antigen on a cancer cell, triggering a downstream signaling cascade that leads to T-cell activation and tumor cell lysis.
Figure 2. A simplified diagram of a second-generation CAR signaling cascade upon antigen recognition.
Experimental Protocols
Below are detailed methodologies for key experiments involved in comparing this compound LNP and electroporation-based CAR T-cell engineering.
This compound LNP Formulation and T-Cell Transfection
1. This compound LNP Formulation:
-
This compound LNPs are prepared by microfluidic mixing.
-
The organic phase consists of a lipid mixture in ethanol (B145695) with a molar ratio of 35:16:46.5:2.5 for this compound ionizable lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000)), respectively.[4]
-
The aqueous phase contains the CAR-encoding mRNA at a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate (B1210297) (pH 4.0).[5]
-
The organic and aqueous phases are mixed at a flow rate ratio of 1:3 (organic:aqueous).[4]
-
The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.[4]
2. T-Cell Transfection with this compound LNPs:
-
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T-cells are activated using anti-CD3/CD28 beads.
-
Activated T-cells are seeded in 96-well plates at a density of 100,000 cells per well.[4]
-
This compound LNPs containing CAR mRNA are added to the T-cells at final mRNA concentrations ranging from 125 to 500 ng/mL.[4]
-
The cells are incubated with the LNPs for 24-72 hours.[4]
-
Post-incubation, cells are harvested for analysis of CAR expression and viability.
Electroporation of T-Cells with CAR mRNA
1. T-Cell Preparation:
-
Primary human T-cells are isolated and activated as described for the LNP protocol.
-
Prior to electroporation, T-cells are washed and resuspended in an appropriate electroporation buffer.
2. Electroporation Procedure:
-
Activated T-cells are mixed with the CAR-encoding mRNA. An mRNA concentration of 150 µg/mL has been shown to be effective.[3]
-
The cell-mRNA mixture is transferred to an electroporation cuvette (e.g., 0.2 cm gap).[3]
-
Electroporation is performed using a square wave pulse. Optimized parameters can include a voltage of 200 V and a pulse length of 2 ms (B15284909) for a single pulse.[3]
3. Post-Electroporation Culture:
-
Immediately following electroporation, the T-cells are transferred to pre-warmed culture media.
-
Cells are allowed to recover for several hours before being analyzed for CAR expression and viability. Peak expression is often observed around 6 hours post-electroporation.[3]
Conclusion
Both this compound LNPs and electroporation are viable and effective non-viral methods for CAR T-cell engineering. The primary distinction lies in their impact on cell health. This compound LNPs offer a significant advantage in terms of preserving T-cell viability, achieving comparable transfection efficiencies and anti-tumor functionality to electroporation but with substantially lower cytotoxicity.[1] This superior viability profile can lead to a higher yield of functional CAR T-cells, a critical factor for clinical applications.
Electroporation, while more established and straightforward in its setup, poses a significant challenge due to its harshness on primary T-cells.[1] The choice between these two methods will ultimately depend on the specific requirements of the research or clinical application, including the desired scale of production, the sensitivity of the T-cell population, and the importance of maximizing the final number of viable, engineered cells. The data presented in this guide aims to provide a solid foundation for making that critical decision.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blog - Application Focus - High Efficiency Generation of CAR T-Cells via mRNA electroporation [btxonline.com]
- 3. bio-rad.com [bio-rad.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Cytotoxicity of C14-4 and Other Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of the novel ionizable cationic lipid C14-4 and other commonly used cationic lipids. The information presented is collated from various experimental studies to assist in the selection of appropriate lipid-based delivery vectors for research and therapeutic applications.
Data Presentation: A Comparative Analysis of Cationic Lipid Cytotoxicity
The cytotoxic effects of cationic lipids are influenced by multiple factors, including their chemical structure, the formulation of the lipid nanoparticle (LNP), the cell type being studied, and the specific experimental conditions. The following tables summarize available quantitative and qualitative data to facilitate a comparative understanding of the cytotoxicity of this compound and other cationic lipids.
Table 1: Cytotoxicity of this compound Lipid Nanoparticles
| Lipid/Formulation | Cell Line | Assay | Key Findings |
| This compound LNPs | Jurkat | Not specified | No significant difference in viability was observed when compared to an untreated group after 48 hours of treatment.[1] |
| This compound LNPs | Primary Human T Cells | Not specified | Minimal cytotoxicity was observed at only the highest doses of LNPs, indicating minimal toxic effects on primary T cells.[1][2] |
| This compound LNPs | Primary Human T Cells | Not specified | LNPs containing this compound induced CAR expression in T cells as effectively as electroporation but with reduced cytotoxicity.[2][3][4] |
Table 2: Cytotoxicity of Other Cationic Lipids
| Cationic Lipid/Formulation | Cell Line | Assay | IC50 Value/Key Findings |
| DOTAP/Cholesterol | A549 | MTT | IC50 of 0.78 µmol for a DOTAP/cholesterol/ATRA formulation.[5] |
| DOTAP | CaSki | Various | Less toxic than DDAB:DOPE. Slight toxicity observed at 40 µM.[6] |
| DDAB-SLNs | MCF-7 | Not specified | IC50 of 869.88 ± 62.45 µg/mL at 48 hours.[7] |
| CTAB-SLNs | Not specified | Not specified | Highly cytotoxic even at low concentrations (IC50 < 10 µg/mL).[7] |
| CDA14 (Quaternary ammonium (B1175870) headgroup) | NCI-H460 | CCK-8 | IC50 of 159.4 µg/mL.[8] |
| CDO14 (Tri-peptide headgroup) | NCI-H460 | CCK-8 | IC50 of 340.5 µg/mL, indicating lower toxicity than CDA14.[8] |
Disclaimer: The data presented in Table 2 is collated from different studies. Direct comparison of IC50 values should be done with caution as they are cell-line and assay-dependent.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of cationic lipid formulations.
Workflow for determining cationic lipid cytotoxicity.
Signaling Pathways of Cationic Lipid-Induced Cytotoxicity
Cationic lipids can induce cytotoxicity through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Cationic lipid-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are representative protocols for the MTT and LDH assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the cationic lipid formulations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
C14-4: A Comparative Performance Analysis in mRNA Delivery for T-Cell Engineering
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C14-4 Lipid Nanoparticle Performance with Alternative mRNA Delivery Methods.
The advent of mRNA-based therapeutics has revolutionized the landscape of drug development, with applications spanning from vaccines to advanced cell therapies like Chimeric Antigen Receptor (CAR) T-cell therapy. A critical component in the success of these therapies is the effective and safe delivery of mRNA molecules into target cells. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) formulations for mRNA delivery. This guide provides a detailed comparison of the ionizable lipid this compound against other established methods and lipids, supported by published experimental data.
Executive Summary
This compound is an ionizable lipid that has demonstrated high efficiency in formulating lipid nanoparticles for the delivery of mRNA, particularly to challenging cell types like primary human T-cells.[1][2] Published studies highlight that LNP formulations incorporating this compound can achieve mRNA delivery and subsequent protein expression at levels comparable to electroporation, a common physical transfection method.[1][3][4] A key advantage of the this compound LNP platform is its significantly lower cytotoxicity compared to electroporation, which is known to adversely affect T-cell viability and function.[1][3][4][5] This favorable performance profile positions this compound as a promising candidate for the ex vivo engineering of T-cells in applications such as CAR T-cell therapy.
Performance Benchmarking: this compound vs. Alternatives
The performance of this compound based LNPs is best assessed by comparing key metrics such as transfection efficiency and cytotoxicity against standard methods like electroporation and other ionizable lipids used in clinically relevant formulations.
Transfection Efficiency
Studies have shown that this compound LNPs can induce protein expression in primary human T-cells at levels equivalent to electroporation.[1][3][4] One study screened a library of 24 distinct ionizable lipids and identified this compound as the top-performing candidate for mRNA delivery to Jurkat cells, an immortalized T-cell line.[1][3][4] When applied to primary human T-cells, purified this compound LNPs demonstrated a dose-dependent increase in luciferase expression, indicating successful mRNA delivery.[1]
Cytotoxicity
A significant advantage of this compound LNPs is their reduced cytotoxicity.[1][5] While electroporation can lead to substantial cell death, this compound LNPs have been shown to have minimal impact on T-cell viability at effective concentrations.[1][2] This lower toxicity is crucial for preserving the health and functionality of engineered T-cells, which is a critical factor for the success of cell-based therapies.
In Vivo Performance
While much of the initial research has focused on ex vivo applications, studies have also begun to explore the in vivo potential of this compound LNPs. Research indicates that this compound LNPs exhibit a delivery bias towards the spleen over the liver, which is advantageous for targeting immune cells.[6] This extrahepatic tropism is a desirable characteristic for in vivo T-cell engineering applications.[6]
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound LNPs in comparison to electroporation, based on data from published studies.
| Performance Metric | This compound LNP | Electroporation | Alternative Ionizable Lipids (e.g., SM-102, DLin-MC3-DMA) | Reference |
| Transfection Efficiency (T-cells) | Comparable to Electroporation | High | Varies by lipid and cell type; SM-102 shows high efficiency in vivo. | [1][3][4][7][8] |
| Cell Viability / Cytotoxicity | High Viability / Low Cytotoxicity | Low Viability / High Cytotoxicity | Generally lower cytotoxicity than electroporation. | [1][2][5] |
| In Vivo Organ Tropism | Spleen > Liver | N/A (ex vivo method) | Liver-dominant (SM-102, DLin-MC3-DMA), though can be engineered for other targets. | [6][7][9] |
Note: Direct head-to-head quantitative comparisons between this compound and other specific ionizable lipids in the same experimental setup are limited in the currently available public literature. The data for alternative lipids is based on their general performance characteristics reported in various studies.
Experimental Protocols & Methodologies
The following sections detail the typical experimental workflows for LNP formulation using this compound and subsequent T-cell transfection.
This compound LNP Formulation
Lipid nanoparticles encapsulating mRNA are typically formed via microfluidic mixing.
Materials:
-
Organic Phase: Ethanolic solutions of:
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Cholesterol
-
PEG-lipid: DMG-PEG(2000)
-
-
Aqueous Phase: mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0)
Procedure:
-
The lipid components are mixed in ethanol (B145695) at a specific molar ratio (e.g., 35% this compound, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid).[5]
-
The aqueous mRNA solution and the organic lipid solution are rapidly mixed using a microfluidic device.
-
The resulting LNPs are then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
The formulated LNPs are characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency.
T-Cell Transfection with this compound LNPs
Cell Preparation:
-
Primary human T-cells are isolated from peripheral blood.
-
T-cells are activated using anti-CD3/CD28 antibodies (e.g., Dynabeads) prior to transfection.
Transfection Protocol:
-
Activated T-cells are seeded in culture plates.
-
This compound LNPs encapsulating the mRNA of interest are added to the cell culture medium at the desired final mRNA concentration.
-
The cells are incubated with the LNPs for a specified period (e.g., 24-72 hours).
-
Post-incubation, the cells are analyzed for protein expression (e.g., via flow cytometry for fluorescent proteins or ELISA for secreted proteins) and viability (e.g., using a cell viability assay).
Visualizing the Process: Signaling Pathways and Workflows
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: LNP-mediated mRNA delivery and protein expression pathway in a T-cell.
Caption: Experimental workflow for this compound LNP formulation and T-cell transfection.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. [PDF] Ionizable Lipid Nanoparticle Mediated mRNA Delivery for Human CAR T Cell Engineering. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
Validating C14-4 Mediated Protein Expression: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, the successful delivery of mRNA and subsequent protein expression is a critical milestone. The ionizable lipid C14-4 is a key component in lipid nanoparticle (LNP) formulations for efficient mRNA delivery, leading to the expression of a target protein.[1][2] Validating this expression is paramount. This guide provides a comprehensive comparison of Western blot analysis with alternative methods for the confirmation and quantification of this compound mediated protein expression, complete with experimental protocols and data presentation.
Western blotting is a widely adopted and robust technique for the detection and semi-quantitative analysis of specific proteins within a complex mixture of proteins, making it a gold standard for validating protein expression.[3][4][5]
Comparative Analysis of Protein Validation Techniques
While Western blot is a cornerstone of protein analysis, alternative methods offer distinct advantages in terms of throughput, sensitivity, and quantification. The choice of technique often depends on the specific experimental needs, available resources, and the nature of the target protein.
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle | Size-based separation of proteins followed by antibody-based detection.[3][4] | Antibody-based capture and detection of a specific protein in a sample. | Measures the mass-to-charge ratio of ionized peptides to identify and quantify proteins. | Size-based separation of proteins in a capillary, followed by detection.[6] |
| Throughput | Low to medium. | High. | Medium to high. | High. |
| Quantitative | Semi-quantitative to quantitative with proper controls and normalization.[7][8][9][10][11][12] | Quantitative. | Quantitative (label-free or labeled). | Quantitative. |
| Sensitivity | Moderate to high, dependent on antibody quality. | High. | Very high. | High. |
| Information | Protein size and relative abundance.[13] | Protein concentration. | Protein identification, sequence, and post-translational modifications. | Protein size and quantity. |
| Advantages | Widely accessible, provides molecular weight information, relatively inexpensive. | High throughput, highly sensitive and specific, quantitative. | Unbiased protein identification, can analyze complex mixtures, provides detailed molecular information. | High resolution and speed, automated, requires small sample volumes.[6] |
| Disadvantages | Time-consuming, semi-quantitative nature can be a limitation, dependent on antibody specificity.[6] | Does not provide information on protein size, susceptible to antibody cross-reactivity. | Requires expensive instrumentation and specialized expertise. | Does not provide information on protein identity without coupling to MS. |
Hypothetical Western Blot Data for this compound Mediated Protein Expression
To illustrate the application of Western blot in validating protein expression following this compound LNP-mRNA delivery, a hypothetical experiment is presented below. In this scenario, cells were transfected with this compound LNPs carrying mRNA encoding for a target protein.
Table 1: Densitometric Analysis of Target Protein Expression
| Treatment Group | Target Protein Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized Target Protein Expression |
| Untransfected Control | 5,000 | 85,000 | 0.06 |
| This compound LNP-mRNA (24h) | 150,000 | 87,000 | 1.72 |
| This compound LNP-mRNA (48h) | 250,000 | 86,000 | 2.91 |
| Alternative LNP-mRNA (48h) | 180,000 | 84,000 | 2.14 |
This data is for illustrative purposes only.
Experimental Protocols
A detailed protocol for Western blot analysis is provided below. This protocol can be adapted for the specific target protein and cell type used in your this compound mediated expression studies.
Western Blot Protocol for Validation of Protein Expression
1. Protein Extraction
-
For adherent cells, wash with ice-cold PBS and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then lyse with RIPA buffer.[13]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[4] This is crucial for ensuring equal loading of protein in each lane of the gel.[9]
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Mix a calculated amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.[14]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
5. Blocking
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
6. Antibody Incubation
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each to remove unbound primary antibody.[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[14]
8. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[11]
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of RNA-LNP delivery and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
Comparative analysis of C14-4 and other ionizable lipids for T cell transfection.
In the rapidly evolving field of T cell immunotherapy, the efficient and safe delivery of genetic material is a critical determinant of therapeutic success. Ionizable lipids have emerged as a leading non-viral vector for messenger RNA (mRNA) delivery to T cells, offering a transient and less toxic alternative to traditional methods like electroporation and viral vectors. Among these, the novel ionizable lipid C14-4 has demonstrated significant promise, exhibiting high transfection efficiency coupled with favorable cell viability. This guide provides a comparative analysis of this compound and other ionizable lipids for T cell transfection, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Alternatives
This compound has been identified as a top-performing ionizable lipid for T cell transfection in multiple studies.[1][2] Its efficacy is often benchmarked against electroporation, a common physical method for cell transfection. Research has shown that while electroporation can achieve high levels of initial gene expression, it is often associated with significant cytotoxicity.[1][2] In contrast, lipid nanoparticles (LNPs) formulated with this compound have been shown to achieve comparable or even more sustained protein expression with markedly reduced cell death.[3]
One study demonstrated that LNPs composed of this compound induced CAR expression in T cells at levels equivalent to electroporation but with substantially lower cytotoxicity.[1][2] Another key advantage of this compound LNP-mediated transfection is the prolonged persistence of mRNA and subsequent protein expression compared to electroporation, which can be attributed to a different delivery mechanism and less impact on T cell proliferation.[3]
Alternatives to this compound include other novel ionizable lipids, as well as modifications to the LNP formulation itself. For instance, studies have explored replacing standard helper lipids like DOPE with charged alternatives to alter the tropism of the LNPs.[4] Similarly, substituting cholesterol with analogs like β-sitosterol has been investigated to enhance transfection efficiency in immune cells.[5][6] While these approaches show promise, direct, comprehensive comparisons with optimized this compound formulations are still emerging.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of this compound and other transfection methods.
| Transfection Method/Lipid | Cell Type | Transfection Efficiency (% positive cells) | Cell Viability (%) | Key Findings | Reference |
| This compound LNP | Primary Human T Cells | ~84% (peak at day 1) | ~68% (day 2) | Prolonged CAR expression and lower cytotoxicity compared to electroporation. | [3] |
| Electroporation | Primary Human T Cells | High initial expression | ~40% (day 0.25), ~69% (day 2) | High initial transfection but significant initial cell death. | [3] |
| This compound LNP (Crude vs. Purified) | Primary Human T Cells | Purified showed significantly higher luciferase expression | ~76-78% | Purified this compound leads to improved mRNA delivery. | [1] |
| This compound LNP with 7α-hydroxycholesterol | Primary Human T Cells | 2.0-fold enhancement in mRNA delivery | Not specified | Hydroxycholesterol substitution enhances mRNA delivery. | [7] |
| Lipofectamine | Jurkat Cells | Lower than this compound LNP | Not specified | This compound LNPs outperformed Lipofectamine in a screen of 24 lipids. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments.
Lipid Nanoparticle (LNP) Formulation
A common method for preparing this compound LNPs involves microfluidic mixing.[8]
-
Lipid Stock Preparation: this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG(2000)) are dissolved in ethanol (B145695) at a specific molar ratio, often 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:PEG).[8]
-
mRNA Solution Preparation: The mRNA cargo is diluted in an acidic aqueous buffer, such as 50 mM sodium acetate (B1210297) (pH 4.5).[8]
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are pumped through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[8]
-
Dialysis and Storage: The resulting LNPs are dialyzed against a neutral buffer like PBS (pH 7.4) to remove ethanol and unencapsulated mRNA. The LNPs can be stored at 4°C for short-term use.[8]
T Cell Transfection
Primary human T cells require activation for efficient transfection.[8]
-
T Cell Isolation and Activation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. T cells are then enriched and activated using anti-CD3 and anti-CD28 antibodies for a period of 3 days.[8]
-
LNP Treatment: Activated T cells are seeded in culture plates. This compound LNPs encapsulating the mRNA of interest are diluted in complete cell culture medium and added to the cells at a specific mRNA concentration (e.g., 125-500 ng/mL).[8]
-
Incubation and Analysis: The cells are incubated with the LNPs for 24-72 hours. Transfection efficiency and cell viability are then assessed using methods like flow cytometry to detect protein expression (e.g., from a fluorescent reporter gene) and a viability dye (e.g., DAPI).[8]
Visualizing the Process and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying biological mechanisms.
Caption: Experimental workflow for T cell transfection using this compound LNPs.
Caption: Cellular uptake and mRNA release mechanism of ionizable lipid nanoparticles.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Lipid nanoparticle-based mRNA candidates elicit potent T cell responses. | Semantic Scholar [semanticscholar.org]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Data Presentation: Physicochemical and Performance Metrics
An Objective Head-to-Head Comparison of C14-4 and ALC-0315 Lipid Nanoparticles
For researchers and professionals in drug development, the selection of an optimal lipid nanoparticle (LNP) system is critical for the successful delivery of nucleic acid payloads like mRNA and siRNA. Among the vast library of ionizable lipids, this compound and ALC-0315 have emerged as significant components in preclinical and clinical applications, respectively. ALC-0315 is a cornerstone of the Pfizer-BioNTech BNT162b2 COVID-19 mRNA vaccine, noted for its efficacy in intramuscular and hepatic delivery.[1][2] this compound has gained attention for its potent ability to transfect notoriously hard-to-transfect primary human T cells with minimal cytotoxicity, positioning it as a valuable tool for ex vivo cell engineering and CAR-T therapies.[3][4]
This guide provides an objective, data-driven comparison of LNPs formulated with these two distinct ionizable lipids, focusing on their physicochemical properties, performance in both in vitro and in vivo settings, and safety considerations.
The fundamental characteristics and functional efficacy of this compound and ALC-0315 LNPs are summarized below. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons can be challenging as formulations and experimental conditions often vary between studies.
Table 1: Physicochemical Properties
| Property | This compound LNP | ALC-0315 LNP | Key Considerations |
| Ionizable Lipid pKa | ~6.5[5] | ~6.09[6] | The pKa is crucial for encapsulation efficiency and endosomal escape. |
| Particle Size (Z-average) | 51 - 97 nm[3] | 80 - 100 nm[1][7] | Size influences biodistribution and cellular uptake.[8] |
| Polydispersity Index (PDI) | < 0.3[3] | Low (not specified)[1] | A lower PDI indicates a more uniform and monodisperse particle population. |
| Zeta Potential | Near-neutral[2] | Slightly negative[7] | Surface charge affects stability and interaction with biological components. |
| mRNA Encapsulation Efficiency | Consistent across formulations[3] | > 90%[1] | High encapsulation is vital for protecting the mRNA payload. |
Table 2: In Vitro Performance
| Parameter | This compound LNP | ALC-0315 LNP | Experimental Context |
| Primary Application | T Cell Transfection[3] | General mRNA Delivery[2] | This compound is optimized for immune cells; ALC-0315 is used more broadly. |
| Transfection Efficiency | High in Jurkat & primary T cells[3][4] | Variable, generally lower than SM-102 in vitro[2][9] | Efficiency is highly cell-type dependent. |
| Cytotoxicity | Minimal in primary T cells[3][4] | Low toxicity profile[1] | Both are considered relatively safe for in vitro applications. |
Table 3: In Vivo Performance
| Parameter | This compound LNP | ALC-0315 LNP | Experimental Context |
| Primary Application | Ex vivo cell engineering[3] | Vaccination, systemic delivery[1][2] | This compound is primarily used for modifying cells outside the body, while ALC-0315 is proven for direct in vivo administration. |
| Protein Expression | Potent cancer-killing activity by engineered CAR T cells[3] | High protein expression, comparable to SM-102 LNPs[2][9] | ALC-0315 LNPs show strong expression after intramuscular injection.[2] |
| Biodistribution | Not extensively studied in vivo | Accumulates in the liver and spleen[10] | ALC-0315 LNPs have demonstrated hepatic tropism.[11] |
| Immunogenicity | Low cytotoxicity to immune cells[3] | Elicits robust humoral and cellular immune responses[12] | ALC-0315 LNPs are a key component of a highly effective vaccine platform.[1] |
Experimental Protocols and Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for the formulation, characterization, and evaluation of this compound and ALC-0315 LNPs based on established practices.
LNP Formulation Workflow
LNPs are typically prepared using a rapid mixing technique, such as with a microfluidic device, to ensure controlled and reproducible particle formation.
Caption: General workflow for mRNA-LNP formulation using microfluidic mixing.
1. Lipid Stock Preparation:
-
ALC-0315 Formulation: A common molar ratio for ALC-0315 LNPs is 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[1][13]
-
This compound Formulation: A reported optimal ratio for T-cell delivery is 35% this compound, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid.[14]
-
Individual lipids are dissolved in ethanol to create stock solutions. The required volumes are then combined to form the final ethanolic lipid mixture.[15][16]
2. mRNA Solution Preparation:
-
The mRNA payload is diluted in a low pH buffer, such as 100 mM sodium acetate (B1210297) (pH 4.0-5.0), to ensure the ionizable lipid is protonated and can complex with the negatively charged mRNA.[16][17]
3. Microfluidic Mixing:
-
The aqueous mRNA solution and the ethanolic lipid mixture are simultaneously injected into a microfluidic mixing device (e.g., NanoAssemblr).
-
A typical flow rate ratio is 3:1 (aqueous:ethanolic) at a total flow rate of 10-25 mL/min.[15] This rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA core to form LNPs.
4. Purification:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA, and to neutralize the surface charge of the LNPs for physiological use.[13]
LNP Characterization
Proper characterization is essential to ensure the quality, consistency, and safety of LNP formulations.
Caption: Key techniques for the characterization of mRNA-LNP formulations.
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is the standard method to measure the hydrodynamic diameter (Z-average) and PDI of the LNP population.[18][19]
-
Zeta Potential: This is measured using Electrophoretic Light Scattering (ELS) and indicates the surface charge of the LNPs, which influences stability and interactions with cells.[18]
-
Encapsulation Efficiency: The amount of mRNA successfully encapsulated within the LNPs is typically quantified using a fluorescent dye assay like the RiboGreen assay.[1]
-
Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the LNP structure and morphology, confirming their integrity and shape.[18][20]
In Vitro and In Vivo Evaluation
-
In Vitro Transfection: LNPs are added to cultured cells (e.g., primary T cells for this compound, various cell lines for ALC-0315).[3] After a set incubation period (e.g., 24-48 hours), the expression of the mRNA-encoded protein (e.g., Luciferase, GFP) is measured via luminescence, fluorescence, or flow cytometry. Cell viability is assessed using assays like MTT or CellTiter-Glo to determine cytotoxicity.[3][4]
-
In Vivo Studies: LNPs are administered to animal models (e.g., mice) via relevant routes (e.g., intramuscularly for vaccines).[2] Protein expression is measured in target tissues (e.g., muscle, liver) at various time points. For vaccine studies, immunogenicity is evaluated by measuring antibody titers (e.g., IgG) and T-cell responses.[12]
Mechanism of Action and Signaling
The efficacy of both this compound and ALC-0315 hinges on the pH-responsive nature of the ionizable lipid, which is fundamental for endosomal escape and cytosolic delivery of the mRNA payload.
Caption: Mechanism of LNP-mediated mRNA delivery via endosomal escape.
-
Uptake: At physiological pH (~7.4), LNPs are near-neutral and are taken up by cells through endocytosis.[15]
-
Acidification & Protonation: Inside the endosome, the pH drops. The ionizable lipid (this compound or ALC-0315) becomes protonated (positively charged).[15][21]
-
Endosomal Escape: This charge switch is thought to disrupt the endosomal membrane, possibly by forming ion pairs with anionic lipids in the endosomal membrane, allowing the mRNA to escape into the cytoplasm.[13][15]
-
Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the desired protein.
Furthermore, the lipid components of LNPs are not merely passive carriers; they can engage with the innate immune system. LNP components can be recognized by receptors like Toll-like receptors (TLRs) and activate signaling pathways (e.g., MyD88-dependent pathways), leading to the production of inflammatory cytokines.[22][23][24] This intrinsic adjuvant activity is a key reason for the potent immune responses generated by LNP-based vaccines.[22][25]
Conclusion
Both this compound and ALC-0315 are highly effective ionizable lipids, but their strengths lie in different applications.
-
ALC-0315 is a clinically validated component for in vivo applications, particularly vaccines, demonstrating a favorable safety profile and high efficacy in generating robust immune responses and systemic protein expression.[1][12] Its performance characteristics are well-documented, making it a reliable choice for traditional mRNA therapeutic and vaccine development.
-
This compound excels in the specialized area of ex vivo T-cell engineering.[3] Its ability to efficiently transfect these sensitive primary cells with low toxicity makes it a superior candidate for developing CAR-T and other cell-based immunotherapies.[4][14]
The choice between this compound and ALC-0315 LNPs should be guided by the specific therapeutic goal. For applications requiring direct in vivo administration and robust immunogenicity, ALC-0315 is a proven option. For applications focused on the genetic modification of immune cells for cell therapy, this compound presents a more potent and safer alternative. Further head-to-head studies under identical formulation and experimental conditions would be invaluable for a more definitive comparison of their performance across a wider range of applications.
References
- 1. jib-04.com [jib-04.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 6. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. wyatt.com [wyatt.com]
- 9. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Review Reports - The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice | MDPI [mdpi.com]
- 12. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 18. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 19. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of C14-4 Based Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of mRNA therapeutics and vaccines heavily relies on the efficacy and safety of its delivery vehicles, with lipid nanoparticles (LNPs) at the forefront. The immunogenicity of these LNPs is a critical parameter, influencing both the potency of the therapeutic or vaccine and its safety profile. This guide provides a comparative evaluation of the immunogenicity of LNPs based on the ionizable lipid C14-4 against other commonly used alternatives: MC3, ALC-0315, and SM-102. The information is supported by experimental data and detailed methodologies to aid in the selection and development of LNP-based delivery systems.
Comparative Immunogenicity Profile
It is important to note that the immunogenic potential of an LNP is not solely dependent on the ionizable lipid but is also influenced by other components such as the helper lipid, cholesterol, and PEG-lipid, as well as the physicochemical properties of the final LNP formulation.
In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Ionizable Lipid | IL-1β Secretion | IL-6 Secretion | TNF-α Secretion |
| This compound | Data not available | Data not available | Data not available |
| MC3 | Lower | Lower (compared to C12-200, a precursor to this compound) | Data not available |
| ALC-0315 | Data not available | Data not available | Data not available |
| SM-102 | Significantly higher than MC3[1] | Data not available | Data not available |
In Vivo Immunogenicity in Mice
| Ionizable Lipid | Humoral Response (Antibody Titer) | Cellular Response (T-cell activation) |
| This compound | Data not available | Data not available |
| MC3 | Lower than ALC-0315-based LNPs | Lower than ALC-0315-based LNPs |
| ALC-0315 | Higher than MC3-based LNPs | Stronger than MC3-based LNPs |
| SM-102 | Potent induction of antibody responses | Potent induction of T-cell responses |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are representative protocols for in vitro and in vivo evaluation.
In Vitro Immunogenicity Assessment using Human PBMCs
This protocol outlines the stimulation of human PBMCs with LNPs to measure cytokine release.
1. Isolation of Human PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
2. LNP Stimulation:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare different concentrations of the LNP formulations (e.g., this compound, MC3, ALC-0315, SM-102) in complete RPMI medium.
-
Add the LNP solutions to the wells containing PBMCs. Include a vehicle control (LNP buffer) and a positive control (e.g., lipopolysaccharide [LPS] at 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of key cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
In Vivo Immunogenicity Assessment in Mice
This protocol describes the evaluation of the immunogenic potential of LNPs in a murine model.
1. Animal Model and LNP Administration:
-
Use female BALB/c mice (6-8 weeks old).
-
Prepare the LNP formulations encapsulating a model antigen (e.g., ovalbumin mRNA).
-
Administer a single intramuscular injection of the LNP formulations (e.g., 10 µg of mRNA per mouse) into the tibialis anterior muscle. Include a control group receiving PBS.
2. Sample Collection:
-
At different time points post-injection (e.g., 6, 24, and 48 hours for cytokine analysis; day 14 and 28 for antibody analysis), collect blood samples via submandibular bleeding.
-
For cytokine analysis, process the blood to obtain serum and store at -80°C until analysis.
-
For antibody analysis, allow the blood to clot, centrifuge to collect serum, and store at -20°C.
-
At the study endpoint, euthanize the mice and harvest spleens for T-cell analysis.
3. Analysis of Immune Responses:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using a multiplex immunoassay or ELISA.
-
Antibody Titer Determination: Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.
-
T-cell Response Analysis: Prepare single-cell suspensions from the spleens. Restimulate the splenocytes with the model antigen in vitro. Analyze the production of intracellular cytokines (e.g., IFN-γ, TNF-α) in CD4+ and CD8+ T cells by flow cytometry.
Visualizing the Pathways and Workflows
Innate Immune Signaling Pathway Activated by LNPs
The following diagram illustrates the general pathway of innate immune activation by LNPs, which often involves the recognition by Toll-like receptors (TLRs) and the activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.
Caption: General signaling pathway of LNP-induced innate immune activation.
Experimental Workflow for In Vitro Immunogenicity Assessment
This diagram outlines the key steps involved in the in vitro evaluation of LNP immunogenicity using human PBMCs.
Caption: Workflow for in vitro assessment of LNP immunogenicity.
Experimental Workflow for In Vivo Immunogenicity Assessment
This diagram illustrates the process for evaluating the immunogenic properties of LNPs in a mouse model.
References
Cross-Validation of C14-4 LNP Performance in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C14-4 lipid nanoparticle (LNP) system's performance across various cell lines, benchmarked against other common LNP formulations. The supporting experimental data, detailed protocols, and visual workflows aim to facilitate informed decisions in the selection of mRNA delivery platforms for research and therapeutic development.
Performance Snapshot: this compound LNPs vs. Alternatives
The efficacy of lipid nanoparticles for mRNA delivery is highly dependent on the constituent ionizable lipid and the target cell type. The this compound LNP formulation has demonstrated robust performance, particularly in immune cells. However, its efficiency varies across different cell lines when compared to other widely used ionizable lipids such as ALC-0315, SM-102, and MC3.
Quantitative Performance Metrics
The following tables summarize the transfection efficiency and cell viability of this compound LNPs in comparison to alternative LNP formulations across a range of cell lines.
Table 1: Transfection Efficiency (% of GFP Positive Cells)
| Cell Line | This compound LNP | ALC-0315 LNP | SM-102 LNP | MC3 LNP | Lipofectamine | Electroporation |
| Jurkat | High | - | - | - | Lower than this compound[1] | Comparable to this compound[1] |
| Primary T Cells | High[1][2] | - | - | - | - | Comparable to this compound[1][2] |
| A549 | 24.4% | 93.7% | High | Moderate | Higher than this compound | - |
| H1299 | 44.8% | 92.3% | - | - | Higher than this compound | - |
| Huh7 | - | Moderate | High | Moderate | - | - |
| HEK293T | - | - | - | - | - | - |
| HeLa | - | - | - | - | - | - |
Table 2: Cell Viability (%)
| Cell Line | This compound LNP | ALC-0315 LNP | SM-102 LNP | MC3 LNP | Lipofectamine | Electroporation |
| Jurkat | High (>95%)[1] | - | - | - | High | - |
| Primary T Cells | High (~76-78%)[1] | - | - | - | - | Low (~31%)[1] |
| A549 | 61.2% | 71.0% | High | - | 59.7% | - |
| H1299 | - | 74.0% | - | - | - | - |
| Huh7 | - | - | High | - | - | - |
| HEK293T | High | - | - | - | - | - |
| HeLa | High[3][4] | - | - | - | Reduced | - |
Experimental Insights and Methodologies
The performance of any LNP formulation is intrinsically linked to the experimental conditions. Below are detailed protocols for key experiments to ensure reproducibility and accurate comparison.
LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios. A common molar ratio for this compound LNPs is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[2]
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Cell Culture and Transfection Protocol
-
Cell Seeding:
-
One day prior to transfection, seed the desired cell line (e.g., A549, HEK293T, HeLa) in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
LNP Treatment:
-
Dilute the LNP-mRNA formulation to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell line and the protein being expressed.[5]
-
Assessment of Transfection Efficiency and Cytotoxicity
-
Transfection Efficiency (Flow Cytometry for GFP):
-
After incubation, detach the cells using a gentle enzyme (e.g., TrypLE).
-
Wash the cells with PBS and resuspend in flow cytometry buffer.
-
Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity (e.g., AlamarBlue Assay):
-
Add the cytotoxicity reagent (e.g., AlamarBlue) to the cells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance to determine the percentage of viable cells relative to an untreated control.[4]
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of C14-4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of C14-4, an ionizable cationic lipid used in mRNA delivery systems, and also addresses the distinct protocols for managing waste containing the radioactive isotope Carbon-14 (¹⁴C). Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.
Section 1: Disposal of this compound (Ionizable Cationic Lipid)
This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery.[1][2][3] While specific disposal instructions should always be obtained from the manufacturer's Safety Data Sheet (SDS), the following general procedures for chemical waste should be followed in the absence of explicit directives. The toxicological properties of this compound have not been fully investigated, warranting careful handling.[4]
Core Principles for Chemical Waste Disposal:
-
Segregation: Never mix chemical wastes from different processes unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Solvent wastes should be segregated into halogenated and non-halogenated containers.
-
Containerization: Wastes must be stored in containers made of compatible materials with tightly fitting caps. Containers should be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, the percentage of each component, and the date the container was filled.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Use secondary containment for all liquid wastes to prevent spills.
Step-by-Step Disposal Procedure for this compound:
-
Consult the SDS: Before beginning any disposal process, locate and thoroughly review the Safety Data Sheet provided by the manufacturer of this compound for specific handling and disposal instructions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[5]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof container lined with a chemically compatible bag.
-
Liquid Waste: Collect liquid waste containing this compound in a sturdy, leak-proof, and chemically compatible container. Do not fill containers more than three-quarters full to allow for expansion and prevent spills.[6]
-
-
Labeling: Immediately label the waste container with a hazardous waste tag, clearly indicating "this compound waste" and listing all other components of the solution with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for sewer disposal depending on local regulations. After rinsing, deface or remove the original label and dispose of the container as regular solid waste or glassware.[5][7]
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and use appropriate absorbent materials to contain and clean up the spill. Dispose of all contaminated materials as hazardous waste.
Disposal Workflow for this compound (Non-Radioactive)
Caption: Workflow for the proper disposal of non-radioactive this compound chemical waste.
Section 2: Disposal of Carbon-14 (¹⁴C) Contaminated Waste
Carbon-14 is a low-energy beta-emitting radioisotope commonly used in research. The disposal of radioactive waste is strictly regulated and must be handled by trained personnel in accordance with institutional and national guidelines.[8]
Key Principles for Radioactive Waste Management:
-
ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable."
-
Segregation: Do not mix radioactive waste with general laboratory or chemical waste.[8] Segregate ¹⁴C waste based on its physical form (e.g., solid, liquid, scintillation vials).
-
Shielding: While the low-energy beta particles from ¹⁴C do not typically require shielding, it is good practice to store waste in designated areas.
-
Record Keeping: Meticulous records of all radioactive waste generated, including isotope, activity, date, and responsible user, are mandatory.
Quantitative Disposal Limits for Carbon-14
The following table summarizes common de minimis levels for the disposal of Carbon-14, below which some materials may be handled as non-radioactive waste. These are general guidelines and may vary based on institutional and local regulations. Always consult your institution's Radiation Safety Officer (RSO) for specific limits.
| Waste Type | Carbon-14 (¹⁴C) Activity Limit | Disposal Pathway |
| Animal Carcasses | < 0.05 µCi per gram of tissue | May be disposed of as non-radioactive waste.[9] |
| Dry Solid Waste | Varies by institution | Radioactive waste stream |
| Aqueous Liquid Waste | Varies by institution | Sewer disposal may be permissible below certain activity levels, with RSO approval. |
| Scintillation Vials | Varies by institution | Collected for radioactive waste disposal. |
Step-by-Step Disposal Procedure for ¹⁴C Waste:
-
Training: Ensure you have completed your institution's required radiation safety training before handling any radioactive materials.
-
PPE: Wear a lab coat, safety glasses, and two pairs of gloves when handling ¹⁴C waste.
-
Waste Segregation and Collection:
-
Dry Solids: Place contaminated items (e.g., gloves, paper towels, plasticware) into a designated radioactive waste container lined with a clear plastic bag.
-
Aqueous Liquids: Collect aqueous ¹⁴C waste in a clearly labeled, shatterproof container. Do not mix with organic solvents.
-
Scintillation Vials: Collect used scintillation vials in designated trays or containers. Keep them segregated by the type of scintillation cocktail if required by your institution.
-
-
Labeling: All radioactive waste containers must be labeled with the radiation symbol, the isotope (¹⁴C), the total activity, the date, and the name of the principal investigator.
-
Storage: Store radioactive waste in a designated and properly shielded location as directed by your RSO.
-
Waste Pickup: Follow your institution's procedures for requesting a radioactive waste pickup from the EHS or Radiation Safety office.
Decision Tree for Carbon-14 Waste Disposal
Caption: Decision-making process for the disposal of waste containing Carbon-14.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. moravek.com [moravek.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling C14-4
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for the ionizable cationic lipid C14-4. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Understanding the Hazards
This compound is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. While specific toxicity data for this compound is not extensively published, its chemical nature and common solvent (ethanol) necessitate careful handling. The primary hazards are associated with the solvent and the potential for this compound to act as a skin and eye irritant. Since this compound is often supplied in a flammable solvent like ethanol (B145695), fire safety is a primary concern.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is based on the likely hazards of the chemical and the solvents it is supplied in.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with this compound and the ethanol solvent. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of the solution. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working outside of a ventilated enclosure. |
Safe Handling and Operational Plan
Adherence to the following procedural steps is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure to the ethanol solvent.
-
Eye Wash and Safety Shower: Ensure that a calibrated and unobstructed eye wash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: this compound is typically supplied as a solution in ethanol. When transferring the solution, use appropriate chemical-resistant pipettes and containers.
-
Avoid Inhalation and Contact: Handle the material gently to avoid splashing or the creation of aerosols.
-
Storage: Store this compound at -20°C in a tightly sealed, clearly labeled container. As the solution contains flammable ethanol, store it in a designated flammable materials storage cabinet or refrigerator.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing this compound, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and unused solutions, should be treated as hazardous chemical waste.
-
Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound in ethanol), and the associated hazards (Flammable, Irritant).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
